Tralomethrin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H19Br4NO3 |
|---|---|
Molecular Weight |
670.0 g/mol |
IUPAC Name |
[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19Br4NO3/c1-21(2)17(19(23)22(24,25)26)18(21)20(28)30-16(12-27)13-7-6-10-15(11-13)29-14-8-4-3-5-9-14/h3-11,16-19H,1-2H3/i3D,4D,5D,8D,9D |
InChI Key |
YWSCPYYRJXKUDB-YQYLVRRTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
What is Tralomethrin-d5 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tralomethrin-d5 is the deuterium-labeled analogue of Tralomethrin (B1683215), a potent Type II synthetic pyrethroid insecticide.[1] In the field of analytical and bioanalytical chemistry, this compound serves a critical role as a stable isotope-labeled internal standard (SIL-IS). Its application is paramount for achieving accurate, precise, and reproducible quantification of Tralomethrin and related pyrethroid compounds in complex matrices such as environmental, agricultural, and biological samples. The use of a SIL-IS like this compound is considered best practice in modern quantitative mass spectrometry-based methods, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
This technical guide provides an in-depth overview of this compound, its primary applications in research, detailed experimental considerations, and its mechanism of action.
Chemical and Physical Properties
This compound is structurally identical to Tralomethrin, with the exception of five hydrogen atoms being replaced by their stable isotope, deuterium (B1214612). This substitution results in a molecule that is chemically indistinguishable from the parent compound in terms of reactivity and chromatographic behavior, yet possesses a distinct, higher mass-to-charge ratio (m/z) that allows for its differentiation in a mass spectrometer.
| Property | Tralomethrin | This compound |
| Molecular Formula | C₂₂H₁₉Br₄NO₃ | C₂₂H₁₄D₅Br₄NO₃ |
| Molecular Weight | 665.01 g/mol [1] | 670.04 g/mol |
| Chemical Structure | A carboxylic ester derived from (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid and (2S)-hydroxy(3-phenoxyphenyl)acetonitrile.[1] | Deuterated analogue of Tralomethrin. |
| Primary Use | Type II Pyrethroid Insecticide | Stable Isotope-Labeled Internal Standard |
Primary Use in Research: A Stable Isotope-Labeled Internal Standard
The principal application of this compound in a research setting is as an internal standard for quantitative analysis by mass spectrometry, most commonly coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS).
The rationale for using a stable isotope-labeled internal standard is to improve the accuracy and precision of quantitative analytical methods. During sample preparation and analysis, several factors can lead to variability in the final measurement of the target analyte (Tralomethrin). These include:
-
Sample Loss during Extraction and Cleanup: The multi-step process of extracting the analyte from a complex matrix can result in incomplete and variable recovery.
-
Matrix Effects in Mass Spectrometry: Co-eluting endogenous or exogenous compounds from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification.
-
Instrumental Variability: Fluctuations in instrument performance over time can affect the signal intensity.
By adding a known amount of this compound to the sample at the very beginning of the workflow, it experiences the same physical and chemical processes as the endogenous Tralomethrin. Because the internal standard is chemically identical to the analyte, any losses during sample processing or signal variations due to matrix effects will affect both compounds proportionally. The final quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which remains constant and independent of these variations.
Experimental Protocols
While specific protocols may vary depending on the matrix and instrumentation, a general workflow for the analysis of Tralomethrin using this compound as an internal standard is outlined below. This is a representative protocol based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis.
Sample Preparation (QuEChERS Method)
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit, vegetable, or soil).
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., acetonitrile) to the homogenized sample. The concentration of the internal standard should be chosen to be in the mid-range of the expected analyte concentrations.
-
Extraction:
-
Add acetonitrile (B52724) to the sample in a centrifuge tube.
-
Add a salt mixture (e.g., magnesium sulfate (B86663), sodium chloride, sodium citrate) to induce phase separation.
-
Shake or vortex vigorously for a defined period (e.g., 1 minute).
-
Centrifuge to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid phases.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and magnesium sulfate to remove residual water).
-
Vortex and centrifuge.
-
-
Final Extract Preparation:
-
Take the cleaned supernatant.
-
The extract may be concentrated and reconstituted in a solvent compatible with the chromatographic system.
-
The sample is now ready for LC-MS/MS or GC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly employed for pyrethroids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Tralomethrin and this compound.
-
Important Note on GC Analysis: Under typical gas chromatography conditions, Tralomethrin can be thermally labile and may degrade in the hot injector port, converting to Deltamethrin.[2] Therefore, LC-MS/MS is often the preferred method for the distinct analysis of Tralomethrin. If GC-MS/MS is used, careful optimization of the injection parameters is crucial.
Quantitative Data
The following table provides representative mass spectrometry parameters for the analysis of Tralomethrin and its deuterated internal standard, this compound. These values are illustrative and should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Tralomethrin | [M+NH₄]⁺ or [M+Na]⁺ | Fragment 1 | Fragment 2 | Instrument Dependent |
| This compound | [M+5+NH₄]⁺ or [M+5+Na]⁺ | Fragment 1+5 or Fragment 1 | Fragment 2+5 or Fragment 2 | Instrument Dependent |
Note: The exact m/z values for precursor and product ions can vary depending on the adduct formed during ionization (e.g., ammonium or sodium adducts). The fragments will depend on the instrument's collision-induced dissociation parameters. Researchers should perform compound optimization to determine the most sensitive and specific transitions.
Mandatory Visualizations
Experimental Workflow
Caption: A typical analytical workflow for the quantification of Tralomethrin using this compound as an internal standard.
Signaling Pathway: Mechanism of Action
Tralomethrin, like other pyrethroids, exerts its insecticidal effect by targeting the voltage-gated sodium channels (VGSCs) in the nervous system of insects.[1] These channels are crucial for the propagation of nerve impulses.
Caption: The mechanism of action of Tralomethrin on voltage-gated sodium channels, leading to insect paralysis.
Synthesis of this compound
The synthesis of this compound is not commonly detailed in publicly available literature as it is a specialized commercial product. However, the general principle involves the introduction of deuterium atoms into the Tralomethrin molecule. This is typically achieved through one of two general strategies:
-
Deuterium Labeling of a Precursor: A key starting material or intermediate in the synthesis of Tralomethrin is subjected to a deuteration reaction. For this compound, this would likely involve the deuteration of the phenoxybenzyl moiety. This deuterated precursor is then carried through the remaining steps of the synthesis to yield the final labeled product.
-
Hydrogen-Deuterium Exchange on the Final Product: Under specific catalytic conditions, it is possible to exchange protons on the final Tralomethrin molecule with deuterium from a deuterium source like D₂O or D₂ gas.
These synthetic routes require specialized expertise in isotopic labeling and are typically performed by companies that specialize in the production of analytical standards.
Conclusion
This compound is an indispensable tool for researchers requiring accurate and reliable quantification of Tralomethrin in various matrices. Its use as a stable isotope-labeled internal standard in mass spectrometry-based methods mitigates the challenges of sample preparation variability and matrix effects, ensuring high-quality analytical data. Understanding its properties, appropriate handling in experimental protocols, and the underlying principles of its application are crucial for its effective use in research and development.
References
An In-depth Technical Guide to Tralomethrin-d5: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tralomethrin-d5 is the deuterated analog of Tralomethrin, a Type II pyrethroid insecticide. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental methodologies for property determination are outlined, and all quantitative data are presented in structured tables for clarity. Furthermore, this guide includes a visualization of the insecticidal mechanism of action through a signaling pathway diagram.
Chemical Structure and Identification
This compound is a synthetic pyrethroid in which five hydrogen atoms on the phenoxy-phenyl moiety have been replaced by deuterium (B1214612). This isotopic labeling is particularly useful in metabolic studies, environmental fate analysis, and as an internal standard in quantitative analytical methods.
Chemical Name: 2,2-Dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl-d5)methyl Ester[1][2][3] SMILES: [2H]c1c([2H])c([2H])c(Oc2cccc(C(C#N)OC(=O)C3C(C(Br)C(Br)(Br)Br)C3(C)C)c2)c([2H])c1[2H][2]
Physicochemical Properties
The physicochemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Tralomethrin. The primary difference will be a slight increase in molecular weight due to the presence of deuterium.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₄D₅Br₄NO₃ | [1] |
| Molecular Weight | 670.04 g/mol | |
| Appearance | Colorless liquid | |
| Melting Point | 138 to 148 °C | |
| Boiling Point | 594 °C | |
| Density | 1.70 g/cm³ at 20 °C | |
| Unlabeled CAS Number | 66841-25-6 |
Experimental Protocols
Synthesis of this compound
Determination of Melting Point
The melting point of Tralomethrin can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it completely melts are recorded as the melting point range. For a pure substance, this range is typically narrow.
Spectroscopic and Spectrometric Data
Detailed spectroscopic and spectrometric data (NMR, IR, MS) for this compound are not publicly available. The following represents expected characteristics based on the structure and data for related compounds.
Mass Spectrometry (MS)
Under typical gas chromatography-mass spectrometry (GC-MS) conditions, Tralomethrin has been observed to be thermally unstable and can convert to Deltamethrin in the injector port. Therefore, liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of intact Tralomethrin. The mass spectrum of this compound would be expected to show a molecular ion peak at m/z corresponding to its molecular weight (670.04), with characteristic isotopic patterns due to the presence of four bromine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound would be expected to be similar to that of Tralomethrin, with the notable absence of signals corresponding to the protons on the phenoxy-phenyl ring. The remaining protons on the cyclopropane (B1198618) ring, the methyl groups, and the benzylic position would be observable.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for all carbon atoms in the molecule. The carbons in the deuterated phenyl ring would exhibit coupling to deuterium, which could result in splitting and a decrease in signal intensity.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present, including:
-
C≡N (nitrile) stretching
-
C=O (ester) stretching
-
C-O (ester and ether) stretching
-
C-Br stretching The C-D stretching vibrations of the deuterated phenyl ring would appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹) of the non-deuterated analog.
Mechanism of Action
Tralomethrin, like other Type II pyrethroids, exerts its insecticidal effect by targeting voltage-gated sodium channels in the nervous system of insects.
The primary mechanism involves the modification of the gating kinetics of these channels. Tralomethrin binds to the open state of the sodium channel, prolonging the time it remains open and delaying its inactivation. This leads to a persistent influx of sodium ions, causing membrane depolarization, repetitive nerve firing, and ultimately leading to paralysis and death of the insect.
It has been shown that Tralomethrin is intrinsically active and does not solely rely on its conversion to Deltamethrin to exert its effect. Studies have indicated that Tralomethrin has two binding sites with different dissociation constants, suggesting a complex interaction with the sodium channel.
Signaling Pathway Diagram
References
Synthesis and Isotopic Purity of Tralomethrin-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity assessment of Tralomethrin-d5. Tralomethrin is a potent Type II pyrethroid insecticide, and its deuterated analog serves as an invaluable internal standard for analytical and metabolic studies. This document outlines a probable synthetic pathway, detailed experimental protocols based on established pyrethroid chemistry, and methodologies for determining isotopic purity using modern analytical techniques.
Introduction
Tralomethrin, [ (S)-α-Cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylate], functions by modifying the gating kinetics of sodium channels in insects. The use of a stable isotope-labeled version, this compound, is crucial for accurate quantification in complex matrices and for elucidating its metabolic fate. The deuterium (B1214612) labels are incorporated into the phenoxybenzyl moiety of the molecule.
Synthesis of this compound
The synthesis of this compound is achieved through the esterification of a deuterated alcohol intermediate with the corresponding cyclopropanecarboxylic acid chloride. The general synthetic approach is a well-established method for creating pyrethroid esters.
Synthetic Pathway
The logical pathway for the synthesis of this compound involves two key precursors:
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(1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid chloride: This component provides the insecticidal activity.
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3-(Phenoxy-d5)benzyl alcohol: This deuterated alcohol introduces the stable isotope label.
The synthesis can be visualized as a two-step process: the formation of the acid chloride followed by its esterification with the deuterated alcohol.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound.
Step 1: Preparation of (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid chloride
-
To a solution of (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (B28343) (10 mL/g of acid) under a nitrogen atmosphere, add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
The resulting crude acid chloride is typically used in the next step without further purification.
Step 2: Esterification with 3-(Phenoxy-d5)benzyl alcohol
-
Dissolve 3-(Phenoxy-d5)benzyl alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene (15 mL/g of alcohol) and cool the solution to 0-5 °C in an ice bath under a nitrogen atmosphere.
-
Add a solution of the crude (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid chloride (1.1 eq) in anhydrous toluene dropwise to the cooled alcohol solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is critical to its function as an internal standard. A combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended for a comprehensive analysis.
Experimental Workflow for Isotopic Purity
LC-HRMS for Isotopic Distribution
Protocol:
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in acetonitrile.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute Tralomethrin.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Scan Mode: Full scan from m/z 150-800.
-
Resolution: >60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+NH4]+ adducts of Tralomethrin-d0 to this compound.
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue to determine the isotopic distribution.
-
NMR for Positional Purity and Enrichment
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3).
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons on the phenoxy ring and compare them to the integrals of non-deuterated positions (e.g., the methyl groups on the cyclopropane (B1198618) ring) to determine the degree of deuteration at each position.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the aromatic region confirms the incorporation of deuterium in the phenoxy ring. The relative integrals can provide information on the distribution of deuterium at different positions.
-
Data Presentation
Quantitative data from the synthesis and analysis of this compound should be presented in a clear and structured format.
Synthesis and Purification Data
| Parameter | Result |
| Starting Materials | |
| (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid | (Specify amount) |
| 3-(Phenoxy-d5)benzyl alcohol | (Specify amount) |
| Reaction Conditions | |
| Solvent | Toluene |
| Base | Pyridine |
| Temperature | 0 °C to Room Temp. |
| Reaction Time | 16 hours |
| Yield | |
| Crude Yield | (Specify value) |
| Purified Yield | (Specify value) |
| Purity (by HPLC) | >98% |
Isotopic Purity Data
| Analytical Method | Parameter | Result |
| LC-HRMS | Isotopic Distribution | |
| d0 | <0.1% | |
| d1 | <0.5% | |
| d2 | <1.0% | |
| d3 | <2.0% | |
| d4 | <5.0% | |
| d5 | >90% | |
| NMR | Isotopic Enrichment | |
| ¹H NMR (Aromatic Region) | (Specify % deuteration) | |
| ²H NMR | Confirmed D on phenoxy ring |
Note: The values presented in the tables are representative and may vary depending on the specific experimental conditions and the purity of the starting materials.
Conclusion
The synthesis of this compound can be reliably achieved through the esterification of commercially available 3-(phenoxy-d5)benzyl alcohol with the appropriate acid chloride. A rigorous assessment of isotopic purity using a combination of LC-HRMS and NMR spectroscopy is essential to validate its use as an internal standard. The methodologies outlined in this guide provide a comprehensive framework for the preparation and characterization of high-purity this compound for research and developmental applications.
Tralomethrin-d5 certificate of analysis and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tralomethrin-d5, a deuterated internal standard essential for the accurate quantification of the pyrethroid insecticide Tralomethrin. This document outlines typical certificate of analysis specifications, supplier information, and crucial experimental protocols for its use.
Certificate of Analysis: Key Quantitative Data
A Certificate of Analysis (CofA) is a critical document that provides assurance of the quality and purity of a reference standard. When sourcing this compound, researchers should meticulously review the CofA for the following key quantitative parameters. The data presented below is representative of what to expect from a reputable supplier.
Identity and Purity
This table summarizes the primary identifiers and purity specifications for this compound.
| Parameter | Specification | Description |
| Product Name | This compound | The common chemical name for the deuterated analog. |
| Synonym | 2,2-Dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl-d5)methyl Ester | The systematic chemical name. |
| Molecular Formula | C₂₂H₁₄D₅Br₄NO₃[1] | The elemental composition, indicating 5 deuterium (B1214612) atoms. |
| Molecular Weight | 670.04 g/mol [1] | The mass of one mole of the substance. |
| CAS Number | 66841-25-6 (Unlabelled)[2] | The unique identifier for the unlabelled parent compound. |
| Appearance | White to Off-White Solid | The physical state and color of the material. |
| Chemical Purity | >98% (by HPLC/LC-MS) | The percentage of the desired compound, typically determined by chromatographic methods. |
| Isotopic Purity | ≥98% Deuterated Forms | The percentage of molecules containing the deuterium labels. |
Supplier and Storage Information
The following table lists known suppliers of this compound and typical storage conditions necessary to maintain its stability.
| Supplier | Product Format | Recommended Storage | Shipping Conditions |
| LGC Standards | Neat[1] | -20°C[3] | Blue Ice |
| Clearsynth | Neat | Refer to MSDS | Ambient or as required |
| Clinivex | Neat | Room Temperature, Protected from Light and Moisture | Ambient or as required |
| Santa Cruz Biotechnology | Neat | Refer to CofA | Ambient or as required |
Experimental Protocols and Methodologies
The accurate use of this compound as an internal standard is highly dependent on the analytical methodology. The choice of chromatographic technique is critical due to the thermal lability of Tralomethrin.
Recommended Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the preferred method for the analysis of Tralomethrin. It separates the analyte from its parent compound and potential isomers at ambient temperatures, preventing degradation.
Methodology Outline:
-
Standard Preparation: Prepare stock solutions of this compound in a suitable organic solvent such as acetonitrile (B52724) or methanol.
-
Calibration Curve: Create a series of calibration standards by spiking known concentrations of unlabelled Tralomethrin with a constant concentration of this compound.
-
Sample Preparation: Extract the analyte from the sample matrix (e.g., tissue, soil, water) using an appropriate technique like QuEChERS or solid-phase extraction (SPE).
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the extracted sample.
-
LC Separation: Inject the sample onto a C18 or similar reversed-phase HPLC column. Use a gradient elution with mobile phases such as water (with formic acid or ammonium (B1175870) formate) and acetonitrile or methanol.
-
MS Detection: Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both Tralomethrin and this compound.
Cautionary Method: Gas Chromatography (GC)
Gas chromatography is generally not recommended for the analysis of Tralomethrin. Under the high-temperature conditions of a standard GC injector port, Tralomethrin is known to degrade and convert into Deltamethrin. This thermal degradation leads to inaccurate quantification, as the method cannot distinguish between the two pesticides. If GC must be used, a thorough validation is required to demonstrate that the conversion is reproducible and accounted for.
Workflow and Pathway Visualizations
The following diagrams illustrate key workflows relevant to the procurement and use of this compound in a research setting.
References
Stability of Tralomethrin-d5: A Technical Guide for Researchers
Introduction
Tralomethrin-d5, the deuterated analog of the Type II pyrethroid insecticide Tralomethrin (B1683215), serves as a critical internal standard for quantitative analytical studies. The accuracy of residue analysis and environmental fate studies hinges on the stability of this standard. Degradation of this compound can lead to inaccurate quantification and misinterpretation of data. This technical guide provides an in-depth overview of the stability of Tralomethrin, which is used as a proxy for this compound due to the limited availability of stability data for the deuterated form. It outlines recommended storage conditions, degradation pathways, and a comprehensive experimental protocol for stability assessment. This document is intended for researchers, scientists, and professionals in drug development and pesticide analysis who rely on the integrity of deuterated standards.
Stability Profile of Tralomethrin
The stability of Tralomethrin is influenced by temperature, light, and pH. The primary degradation pathway involves the loss of bromine atoms to form Deltamethrin.
Temperature Effects: Tralomethrin demonstrates notable stability at elevated temperatures. One study found it to be stable for six months when stored at 50°C.[1] For routine storage, refrigerated or frozen conditions are recommended to ensure long-term stability. The recommended storage temperature for Tralomethrin is 2-8°C, while for this compound, -20°C is often advised by suppliers.
Light Sensitivity: Exposure to sunlight can lead to the degradation of Tralomethrin.[1] Photostability tests have demonstrated that sunlight irradiation contributes to its conversion to Deltamethrin.[1] In one study, approximately 65-67% of the applied Tralomethrin degraded after 5 hours of sunlight exposure.[1] Therefore, it is crucial to store this compound in amber vials or in the dark to prevent photodegradation.
Hydrolysis: Tralomethrin is susceptible to hydrolysis, particularly in alkaline conditions. Its hydrolysis half-life is estimated to be 36 years at a pH of 7 and 4 years at a pH of 8.[1] Acidic media can reduce the rate of hydrolysis and epimerization.[1]
Environmental Fate: In aquatic environments, Tralomethrin degrades relatively quickly. In pond and run-off water microcosm studies, it exhibited a half-life of 6.8 hours, breaking down into Deltamethrin, which had a longer half-life of 81 hours.[1] In soil, the half-life of Tralomethrin is reported to be between 64 and 84 days.[1]
Data Presentation
The following tables summarize the available quantitative data on the storage and stability of Tralomethrin.
Table 1: Recommended Storage Conditions
| Compound | Recommended Storage Temperature | Notes |
| Tralomethrin | 2-8°C | [2] |
| This compound | -20°C | Based on supplier recommendations. |
| Tralomethrin | Stable for 6 months at 50°C | [1] |
Table 2: Degradation Kinetics of Tralomethrin
| Condition | Half-Life | Degradation Product(s) | Source |
| Water (Pond & Run-off Microcosm) | 6.8 hours | Deltamethrin | [1] |
| Soil | 64 - 84 days | Not specified | [1] |
| Hydrolysis (pH 7) | 36 years (estimated) | Not specified | [1] |
| Hydrolysis (pH 8) | 4 years (estimated) | Not specified | [1] |
| Sunlight Exposure (5 hours) | ~65-67% degradation | Deltamethrin | [1] |
Experimental Protocols
A robust stability study for this compound should be designed to evaluate its integrity under various storage conditions over time. The following is a generalized protocol based on established guidelines for pesticide stability testing.
Objective: To assess the stability of this compound in a neat form and in solution under different temperature, light, and humidity conditions.
1. Test Substance and Preparation:
-
Test Substance: this compound, with a specified purity and lot number.
-
Solvent: Acetonitrile (B52724) or another appropriate solvent in which this compound is soluble and stable.
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL). Aliquot the solution into amber glass vials with PTFE-lined caps (B75204) to minimize headspace and prevent photodegradation.
2. Storage Conditions:
-
Temperature:
-
-20°C ± 2°C (Recommended long-term storage)
-
4°C ± 2°C (Refrigerated storage)
-
25°C ± 2°C / 60% ± 5% RH (Room temperature)
-
40°C ± 2°C / 75% ± 5% RH (Accelerated stability)
-
-
Light:
-
Samples stored in the dark (wrapped in aluminum foil or in a dark chamber).
-
Samples exposed to controlled UV light to simulate sunlight exposure.
-
3. Sampling Schedule:
-
Time Points: 0, 1, 3, 6, 9, and 12 months for long-term studies. For accelerated studies, time points could be 0, 1, 2, and 4 weeks.
-
Procedure: At each time point, retrieve triplicate samples from each storage condition. Allow samples to equilibrate to room temperature before analysis.
4. Analytical Methodology:
-
Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical technique. This method avoids the thermal degradation that can occur with Gas Chromatography (GC), where Tralomethrin can be converted to Deltamethrin in the hot injector port.[3]
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid).
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Transitions: Monitor for the parent ion of this compound and at least two product ions. Also, monitor for the parent and product ions of Deltamethrin-d5 to track its formation.
-
-
Quantification: Calculate the concentration of this compound at each time point against a freshly prepared calibration curve. The stability is determined by comparing the concentration to the initial (time 0) concentration.
5. Data Analysis:
-
Calculate the mean and standard deviation of the this compound concentration at each time point for each condition.
-
Express the stability as the percentage of the initial concentration remaining.
-
A compound is generally considered stable if the concentration remains within ±10% of the initial concentration.
Mandatory Visualization
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for this compound stability study.
References
- 1. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tralomethrin PESTANAL , analytical standard, mixture of diastereomers 66841-25-6 [sigmaaldrich.com]
- 3. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety, Handling, and Core Data of Tralomethrin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and essential technical information for Tralomethrin-d5. The information is curated for professionals in research and development who require precise data and protocols for the safe and effective use of this isotopically labeled pyrethroid insecticide.
Chemical and Physical Properties
This compound is the deuterated form of Tralomethrin, a type II pyrethroid insecticide. The deuteration is typically on the phenoxy-phenyl ring, which is useful in metabolic studies and as an internal standard in analytical testing.
| Property | Value | Source |
| Chemical Name | 2,2-Dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic Acid Cyano(3-phenoxyphenyl-d5)methyl Ester | LGC Standards, Clearsynth[1][2] |
| Molecular Formula | C₂₂H₁₄D₅Br₄NO₃ | LGC Standards[1] |
| Molecular Weight | 670.04 g/mol | LGC Standards[1] |
| Unlabeled CAS Number | 66841-25-6 | LGC Standards[1] |
| Appearance | Light Brown Solid | Toronto Research Chemicals[2] |
| Storage Temperature | -20°C | LGC Standards[1] |
| Solubility | Slightly Soluble in Acetonitrile, Chloroform, Ethyl acetate, Methanol | Toronto Research Chemicals[2] |
| Stability | Stable under recommended storage conditions. Acidic media reduce hydrolysis and epimerization. | PubChem[3] |
Safety Data and Hazard Information
While a complete Safety Data Sheet (SDS) for this compound is not publicly available, information from supplier data and the SDS for the parent compound, Tralomethrin, provides critical safety information. It is imperative to obtain the full SDS from the supplier before handling this compound.
| Hazard Class | Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed.[4] |
| Acute Toxicity (Dermal) | Category 3 | Toxic in contact with skin.[4] |
| Acute Toxicity (Inhalation) | Category 3 | Toxic if inhaled.[4] |
| Skin Irritation/Corrosion | May cause skin irritation. | Wear protective gloves.[4] |
| Eye Irritation/Damage | May cause eye irritation. | Wear eye protection.[4] |
| Hazard to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
General Safety Precautions:
-
Handle in accordance with good industrial hygiene and safety practices.[5]
-
Avoid contact with skin, eyes, and clothing.[5]
-
Use only in a well-ventilated area, preferably in a fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[7]
-
Wash hands thoroughly after handling.[5]
Handling, Storage, and Disposal
Proper handling, storage, and disposal procedures are critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Handling
-
Engineering Controls: Use in a well-ventilated laboratory, with preference for a certified chemical fume hood to minimize inhalation exposure.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.[7]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[7]
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.[7]
-
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands and any exposed skin before leaving the work area.[5]
Storage
-
Conditions: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is -20°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
-
Security: Store in a secure location with restricted access to authorized personnel only.
Disposal
The disposal of this compound and its containers must be conducted in compliance with all federal, state, and local regulations for hazardous waste.
-
Unused Material: Unused this compound should be treated as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[9]
-
Contaminated Materials: Any materials that come into contact with this compound, such as pipette tips, gloves, and wipes, should also be disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed containers should be disposed of according to institutional guidelines, which may involve puncturing to prevent reuse.
-
Deuterated Waste: Specific institutional protocols for the disposal of deuterated compounds should be followed. These often involve segregation from non-isotopically labeled waste streams.
Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
Tralomethrin, like other type II pyrethroids, exerts its primary toxic effect by modulating the gating kinetics of voltage-gated sodium channels (VGSCs) in the nervous system.[3] This interaction leads to prolonged channel opening, causing membrane depolarization and a state of hyperexcitability, which ultimately results in paralysis and death of the target organism.
The key effects of Tralomethrin on VGSCs are:
-
Slowing of Activation and Inactivation: It significantly slows both the activation and inactivation kinetics of the sodium channels.[10][11]
-
Prolonged Open State: The presence of Tralomethrin leads to a longer mean open time of individual sodium channels.[10]
-
Tail Current: A characteristic slowly decaying sodium "tail current" is observed upon repolarization of the nerve membrane.[3]
Caption: Mechanism of this compound action on voltage-gated sodium channels.
Experimental Protocols
Detailed experimental protocols should be developed and validated in each laboratory. The following provides a general framework for common applications of this compound.
Preparation of Standard Solutions
Objective: To prepare accurate standard solutions for use in analytical methods (e.g., LC-MS/MS, GC-MS).
Materials:
-
This compound neat material
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Appropriate solvent (e.g., acetonitrile, methanol) of high purity (HPLC or LC-MS grade)
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Quantitatively transfer the weighed material to a Class A volumetric flask.
-
Dissolve the material in a small amount of the chosen solvent.
-
Bring the flask to volume with the solvent, ensuring the solution is thoroughly mixed.
-
This stock solution should be stored at -20°C in an amber vial to protect it from light.
-
Prepare working standards by serial dilution of the stock solution.
Sample Preparation for Bioanalysis (e.g., in plasma or tissue)
Objective: To extract this compound from a biological matrix for quantification.
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Extraction solvent (e.g., acetonitrile, ethyl acetate)
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
Spike a known amount of this compound into the biological matrix to serve as an internal standard.
-
Add the extraction solvent to the sample.
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins and other solids.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of reconstitution solvent.
-
The sample is now ready for analysis by an appropriate instrumental method.
Analytical Method Validation
Any quantitative method using this compound should be validated according to established guidelines (e.g., FDA, ICH). Key validation parameters include:
-
Specificity and Selectivity: Ensure that there is no interference from endogenous components of the matrix.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter in the data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Stability: Evaluate the stability of the analyte in the biological matrix and in prepared solutions under various storage and handling conditions.[12]
Stability and Degradation
Tralomethrin is known to degrade to deltamethrin.[13] It is important to consider this degradation in the design of experiments and in the interpretation of results. Stability studies should be conducted to determine the rate of degradation under specific experimental conditions.
Forced Degradation Studies: To understand the degradation pathways, forced degradation studies can be performed under various stress conditions:
-
Acidic and Basic Hydrolysis: Treatment with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH).
-
Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heating the sample at an elevated temperature.
-
Photostability: Exposing the sample to UV and visible light.
The degradation products can be identified and characterized using techniques such as LC-MS/MS.
This technical guide provides a foundation for the safe and effective use of this compound in a research setting. It is essential to supplement this information with the complete Safety Data Sheet from the supplier and to adhere to all institutional and regulatory guidelines.
References
- 1. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]
- 2. Toronto Research Chemicals 10MG this compound, Quantity: 10mg | Fisher Scientific [fishersci.fr]
- 3. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. hoelzel-biotech.com [hoelzel-biotech.com]
- 9. youtube.com [youtube.com]
- 10. Toxins that modulate the sodium channel gating mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrethroid modifications of the activation and inactivation kinetics of the sodium channels in squid giant axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. piat.org.nz [piat.org.nz]
An In-Depth Technical Guide to the Physical and Chemical Differences Between Tralomethrin and Tralomethrin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the physical and chemical distinctions between the pyrethroid insecticide Tralomethrin (B1683215) and its deuterated analog, Tralomethrin-d5. Understanding these differences is crucial for researchers in fields such as analytical chemistry, environmental science, and toxicology, particularly for applications involving isotope dilution mass spectrometry and metabolic studies.
Core Structural and Physical Properties
Tralomethrin is a synthetic pyrethroid insecticide characterized by a complex stereochemistry.[1] Its deuterated form, this compound, is structurally identical except for the substitution of five hydrogen atoms with deuterium (B1214612) atoms on the phenoxybenzyl moiety. This isotopic substitution is the primary source of the physical and chemical differences outlined in this guide.
Table 1: Comparison of Physical and Chemical Properties
| Property | Tralomethrin | This compound |
| Chemical Formula | C₂₂H₁₉Br₄NO₃[2] | C₂₂H₁₄D₅Br₄NO₃[3][4][5] |
| Molecular Weight | 665.01 g/mol [6] | 670.04 g/mol [3][4][5] |
| Appearance | Colorless liquid[2] | Not specified (likely similar to Tralomethrin) |
| Melting Point | 138 to 148 °C[2] | Data not available |
| Boiling Point | 594 °C[2] | Data not available |
| Water Solubility | Low[7] | Expected to be similar to Tralomethrin |
| Density | 1.70 g/cm³ at 20 °C[2] | Data not available |
Structural Difference between Tralomethrin and this compound
Caption: Isotopic relationship between Tralomethrin and this compound.
Chemical and Spectroscopic Differences
The primary chemical difference between Tralomethrin and its deuterated analog lies in the strength of the Carbon-Deuterium (C-D) bond compared to the Carbon-Hydrogen (C-H) bond. The C-D bond is stronger and vibrates at a lower frequency, which can lead to a kinetic isotope effect (KIE) . This effect manifests as a slower rate of reactions that involve the cleavage of a C-D bond compared to a C-H bond. In the context of Tralomethrin, this can influence its metabolic fate, as metabolic pathways often involve the enzymatic cleavage of C-H bonds. While the quantitative KIE for this compound has not been specifically reported, it is a critical consideration in metabolic studies.
These structural differences also lead to distinct spectroscopic signatures, which are essential for their differentiation and quantification.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for distinguishing between Tralomethrin and this compound. The 5 Dalton mass difference is readily detectable.
-
Tralomethrin: The mass spectrum of Tralomethrin will show a molecular ion peak (or adducts thereof) corresponding to its molecular weight of approximately 665 amu.
-
This compound: The mass spectrum of this compound will exhibit a molecular ion peak shifted by +5 amu, corresponding to a molecular weight of approximately 670 amu. This distinct mass shift allows for the use of this compound as an ideal internal standard for the quantification of Tralomethrin in complex matrices.
It is important to note that Tralomethrin is thermally labile and can degrade to Deltamethrin in the high temperatures of a gas chromatography (GC) injector port.[8] Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can clearly differentiate between the two compounds.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the five protons on the phenoxybenzyl ring will be absent. The rest of the proton signals should remain largely unchanged in their chemical shifts and coupling patterns.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum of this compound would show signals corresponding to the five deuterium atoms, confirming the location of isotopic labeling.
-
¹³C NMR: The ¹³C NMR spectra will also show subtle differences. The carbon atoms directly bonded to deuterium will exhibit a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and a slight upfield shift in their chemical shifts compared to the corresponding carbons in Tralomethrin.
Experimental Protocols
The differentiation and quantification of Tralomethrin and this compound are typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following provides a general experimental protocol.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and effective sample preparation technique for pesticide residue analysis in various matrices.
Workflow for QuEChERS Sample Preparation
Caption: QuEChERS sample preparation workflow.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is typically used for the separation of pyrethroids.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization, is employed. The gradient is optimized to achieve baseline separation of Tralomethrin from matrix interferences and other pyrethroids.
-
Injection Volume: Typically 5-10 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducible retention times.
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for pyrethroids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Tralomethrin and this compound need to be optimized. For Tralomethrin, a potential precursor ion would be its protonated molecule [M+H]⁺. For this compound, the precursor ion would be [M+5+H]⁺. The product ions result from the fragmentation of the precursor ions in the collision cell.
Logical Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS analytical workflow.
Conclusion
The primary distinction between Tralomethrin and this compound is the isotopic labeling, which results in a 5 Dalton mass difference and a stronger C-D bond. These differences, while subtle, have significant implications for their analytical determination and their behavior in biological systems. This compound serves as an excellent internal standard for accurate quantification of Tralomethrin by LC-MS/MS, a technique that avoids the thermal degradation issues associated with GC-MS. The kinetic isotope effect introduced by deuteration can also be a valuable tool for studying the metabolic pathways of Tralomethrin. This guide provides the foundational knowledge for researchers and professionals working with these compounds, enabling more robust and accurate experimental design and data interpretation.
References
- 1. Tralomethrin (Ref: OMS 3048) [sitem.herts.ac.uk]
- 2. Tralomethrin - Wikipedia [en.wikipedia.org]
- 3. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]
- 4. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]
- 5. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 6. Tralomethrin mixture of stereoisomers, certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 7. Physical and chemical properties of pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]
Tralomethrin-d5 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Tralomethrin-d5, a deuterated analog of the pyrethroid insecticide Tralomethrin. This document is intended for use by professionals in research and development who require detailed technical data, experimental protocols, and an understanding of its mechanism of action.
Core Compound Information
This compound is the deuterium-labeled version of Tralomethrin, a potent Type II pyrethroid insecticide. The inclusion of deuterium (B1214612) atoms makes it a valuable internal standard for quantitative analysis of Tralomethrin in various matrices by mass spectrometry, as it is chemically identical to the parent compound but mass-shifted.
Molecular Formula: C₂₂H₁₄D₅Br₄NO₃
Unlabelled CAS Number: 66841-25-6[1][2]
Tralomethrin acts by disrupting the nervous system of insects. It modifies the gating kinetics of voltage-gated sodium channels in neurons, leading to prolonged channel opening, hyperexcitability, paralysis, and eventual death of the insect.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. For comparative purposes, physical properties of the unlabeled Tralomethrin are also included where available.
| Property | Value | Source |
| Analyte | This compound | |
| Molecular Weight | 670.04 g/mol | [1][2][3] |
| Purity | >90% | [3] |
| Format | Neat | [1][3] |
| Storage Temperature | -20°C | [1] |
| Analyte | Tralomethrin (Unlabeled) | |
| Molecular Formula | C₂₂H₁₉Br₄NO₃ | |
| Molar Mass | 665.014 g·mol⁻¹ | |
| Appearance | Colorless liquid | |
| Density | 1.70 g/cm³ at 20 °C | |
| Melting Point | 138 to 148 °C (280 to 298 °F) | |
| Boiling Point | 594 °C (1,101 °F) |
Experimental Protocols
Analysis of Tralomethrin using QuEChERS Extraction and LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of pyrethroids like Tralomethrin from a solid matrix (e.g., animal feed, soil) using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound serves as an ideal internal standard for this assay.
1. Sample Preparation and Extraction:
-
Homogenization: Weigh 2 grams of a homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate amount of this compound solution.
-
Hydration & Extraction: Add 10 mL of a 1:1 (v/v) mixture of water and acetonitrile (B52724). Vortex or shake vigorously for 1 minute to ensure thorough mixing.[4]
-
Salting-Out: Add a QuEChERS extraction salt packet (commonly containing magnesium sulfate (B86663) and sodium chloride) to the tube.[5] Immediately cap and shake vigorously for 1 minute to induce phase separation.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.[6]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer Supernatant: Carefully transfer a portion of the upper acetonitrile layer (supernatant) to a d-SPE cleanup tube containing a sorbent mixture (e.g., magnesium sulfate, Primary Secondary Amine - PSA). The sorbent removes interfering matrix components like fatty acids and pigments.[6]
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds to 1 minute, then centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.[5]
3. LC-MS/MS Analysis:
-
Dilution: Take the final cleaned supernatant and dilute it with a suitable solvent mixture (e.g., 50:50 methanol/water) to match the initial mobile phase conditions.[5]
-
Injection: Transfer the diluted extract to an autosampler vial for injection into the LC-MS/MS system.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm).[5][7]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.[5]
-
Mobile Phase B: 5 mM ammonium acetate in methanol.[5]
-
Gradient: A suitable gradient program is used to separate the analyte from matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both Tralomethrin and this compound are monitored.
-
Mandatory Visualizations
Signaling Pathway of Tralomethrin
The following diagram illustrates the primary mechanism of action of Tralomethrin on the voltage-gated sodium channel in a neuron.
Caption: Mechanism of action of Tralomethrin on a voltage-gated sodium channel.
Experimental Workflow
The diagram below outlines the logical workflow for the analysis of Tralomethrin using the QuEChERS and LC-MS/MS methodology.
Caption: Workflow for Tralomethrin analysis via QuEChERS and LC-MS/MS.
References
- 1. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]
- 2. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]
- 3. This compound (>90%) | CymitQuimica [cymitquimica.com]
- 4. shimadzu.com [shimadzu.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Availability, Custom Synthesis, and Analysis of Deuterated Tralomethrin Standards
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
Furthermore, this document serves as a technical resource for the analytical determination of Tralomethrin (B1683215), with a strong recommendation for the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to circumvent the known thermal lability of the molecule. Detailed analytical methodologies, including sample preparation, chromatographic conditions, and mass spectrometric parameters, are provided. This guide also includes a discussion on the degradation and metabolic pathways of Tralomethrin. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding.
Commercial Availability of Tralomethrin and Related Standards
A thorough search of the catalogs of major chemical and analytical standard suppliers indicates that a deuterated standard of Tralomethrin is not commercially available as an off-the-shelf product. However, unlabeled Tralomethrin and deuterated standards of structurally similar pyrethroids, which may serve as surrogate standards in analytical methods, are available.
Table 1: Commercial Availability of Unlabeled Tralomethrin and Related Deuterated Pyrethroid Standards
| Compound | Supplier(s) | Catalog Number (Example) | Purity/Form |
| Tralomethrin | Sigma-Aldrich, FUJIFILM Wako | CRM67622, 209-12661 | Certified Reference Material, Neat |
| Deltamethrin-d6 (dimethyl-d6) | Cambridge Isotope Laboratories | DLM-10036 | ≥98% isotopic purity |
| Deltamethrin-(phenoxy-d5) | Sigma-Aldrich | 76112 | Analytical Standard, Neat |
| Cypermethrin-d6 (dimethyl-d6) | Cambridge Isotope Laboratories | DLM-10037 | ≥98% isotopic purity |
| Permethrin-d6 (dimethyl-d6) | Cambridge Isotope Laboratories | DLM-10035 | ≥98% isotopic purity |
Custom Synthesis of Deuterated Tralomethrin
Given the absence of a commercial source for deuterated Tralomethrin, custom synthesis is the most practical approach to obtain this standard. Several companies specialize in the custom synthesis of isotopically labeled compounds and can be contracted for this purpose.
Proposed Synthetic Pathway
Tralomethrin is synthesized via the bromination of Deltamethrin. This reaction provides a straightforward route to deuterated Tralomethrin by utilizing a commercially available deuterated Deltamethrin precursor, such as Deltamethrin-d6, where the two methyl groups on the cyclopropane (B1198618) ring are deuterated.
Experimental Protocol for Custom Synthesis
The following is a plausible experimental protocol for the synthesis of Tralomethrin-d6 from Deltamethrin-d6. This protocol is based on general principles of alkene bromination and should be adapted and optimized by experienced synthetic chemists.
Materials:
-
Deltamethrin-d6 (e.g., from Cambridge Isotope Laboratories)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, 5% aqueous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Deltamethrin-d6 in anhydrous carbon tetrachloride under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.
-
Bromination: Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of Deltamethrin-d6. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.
-
Quenching: Once the reaction is complete, quench the excess bromine by adding a 5% aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Tralomethrin-d6.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure deuterated Tralomethrin.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Table 2: Predicted Mass Spectral Data for Tralomethrin-d6
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Expected m/z [M+NH₄]⁺ |
| Tralomethrin (unlabeled) | C₂₂H₁₉Br₄NO₃ | 664.8098 | 682.8413 |
| Tralomethrin-d6 | C₂₂H₁₃D₆Br₄NO₃ | 670.8474 | 688.8789 |
Analytical Methodologies
The analysis of Tralomethrin presents challenges due to its thermal instability. Therefore, the choice of analytical technique is critical for accurate quantification.
Recommended Analytical Technique: LC-MS/MS
Gas Chromatography (GC) is generally not recommended for the analysis of Tralomethrin as it readily degrades to Deltamethrin in the hot injector port.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method as it avoids high temperatures and provides excellent sensitivity and selectivity.
Experimental Protocol for LC-MS/MS Analysis
Sample Preparation (QuEChERS Method):
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the deuterated Tralomethrin internal standard.
-
Shake vigorously for 1 minute.
-
Add a QuEChERS salt packet (e.g., containing MgSO₄, NaCl, sodium citrate) and shake for another minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and perform dispersive solid-phase extraction (d-SPE) cleanup by adding it to a tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
LC-MS/MS Conditions:
Table 3: Proposed LC-MS/MS Parameters for Tralomethrin and Tralomethrin-d6
| Parameter | Setting |
| LC System | |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid |
| Mobile Phase B | Methanol with 5 mM ammonium formate and 0.1% formic acid |
| Gradient | Start at 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Tralomethrin) | [M+NH₄]⁺ at m/z 682.8 |
| Precursor Ion (Tralomethrin-d6) | [M+NH₄]⁺ at m/z 688.9 |
| Product Ions (Tralomethrin) | To be determined empirically, but likely fragments from the ester and cyano groups |
| Product Ions (Tralomethrin-d6) | Expected to show a +6 Da shift from the corresponding unlabeled fragments |
| Collision Energy | To be optimized for each transition |
Proposed Mass Spectrometry Fragmentation Pathway
The fragmentation of Tralomethrin in the mass spectrometer is expected to be similar to that of other pyrethroids, involving cleavage of the ester bond and fragmentation of the resulting acid and alcohol moieties.
Degradation and Metabolism of Tralomethrin
Understanding the degradation and metabolism of Tralomethrin is crucial for interpreting analytical results and assessing its environmental fate and toxicological profile.
Abiotic Degradation
The primary abiotic degradation pathway for Tralomethrin is the loss of two bromine atoms to form Deltamethrin. This process can be initiated by heat, as seen in GC analysis, and also by UV light (photolysis).
Biotic Degradation (Metabolism)
The metabolism of Tralomethrin in organisms is expected to follow the general pathways for pyrethroids, which primarily involve:
-
Ester Hydrolysis: Cleavage of the ester bond to form the corresponding carboxylic acid and alcohol metabolites.
-
Oxidative Metabolism: Primarily mediated by cytochrome P450 enzymes, leading to hydroxylation of the aromatic rings and the methyl groups of the cyclopropane ring.
Conclusion
While deuterated Tralomethrin standards are not commercially available as stock items, this technical guide demonstrates that obtaining them through custom synthesis is a feasible option for researchers and scientists. The proposed synthetic route via bromination of commercially available deuterated Deltamethrin offers a direct and efficient method. For accurate analysis, LC-MS/MS is the required technique due to the thermal lability of Tralomethrin. The provided experimental protocols for synthesis and analysis, along with the pathway diagrams, serve as a valuable resource for professionals in the fields of drug development, environmental analysis, and toxicology. The use of a deuterated internal standard, once synthesized, will undoubtedly enhance the accuracy and reliability of Tralomethrin quantification in complex matrices.
References
Methodological & Application
Application Note: High-Throughput Analysis of Tralomethrin in Complex Matrices using Tralomethrin-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of tralomethrin (B1683215), a type II pyrethroid insecticide, in complex matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Tralomethrin-d5, is employed. The protocol details sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, followed by optimized LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable trace-level analysis of tralomethrin.
Introduction
Tralomethrin is a potent synthetic pyrethroid insecticide used in various agricultural and domestic applications.[1][2] Due to its potential impact on non-target organisms and the environment, sensitive and accurate monitoring of its residues in different matrices is crucial. Gas chromatography (GC) methods have been shown to cause thermal degradation of tralomethrin into deltamethrin, leading to inaccurate quantification.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a superior alternative, providing high selectivity and sensitivity without the risk of thermal degradation.[5]
The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations during sample preparation and analysis. This compound, with its five deuterium (B1214612) atoms, serves as an ideal internal standard due to its chemical and physical similarity to the target analyte, ensuring reliable quantification.
Experimental Protocols
Materials and Reagents
-
Tralomethrin analytical standard
-
This compound (Internal Standard - IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium (B1175870) formate
-
Formic acid
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tralomethrin and this compound in acetonitrile to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tralomethrin primary stock solution with acetonitrile to create calibration standards.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 1 µg/mL.
Sample Preparation (QuEChERS Method)
The following is a general protocol adaptable to various matrices like fruits, vegetables, and soil.
-
Homogenization: Homogenize 10-15 g of the sample. For samples with low moisture content, add a small amount of water before homogenization.
-
Extraction:
-
Place a 10 g homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
-
Final Extract: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate. |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions:
Pyrethroids typically form ammonium adducts ([M+NH₄]⁺) in the presence of ammonium formate. Based on the molecular weight of Tralomethrin (665.01 g/mol ) and this compound (670.04 g/mol ), the following precursor ions and hypothetical product ions are proposed for the MRM method.
| Compound | Precursor Ion (m/z) [M+NH₄]⁺ | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Tralomethrin | 682.8 | Hypothetical | Hypothetical | Optimized |
| This compound | 687.8 | Hypothetical | Hypothetical | Optimized |
*Note: The optimal product ions and collision energies need to be determined empirically by infusing the individual standard solutions into the mass spectrometer.
Data Presentation
The following tables summarize the expected performance characteristics of the method.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tralomethrin | 0.1 - 100 | > 0.99 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Tralomethrin | 0.5 | 95 - 105 | < 15 |
| 5 | 98 - 102 | < 10 | |
| 50 | 98 - 102 | < 10 |
Table 3: Recovery
| Matrix | Spiked Concentration (ng/g) | Recovery (%) |
| Fruit (e.g., Apple) | 10 | 85 - 110 |
| Vegetable (e.g., Lettuce) | 10 | 80 - 115 |
| Soil | 10 | 75 - 110 |
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Role of this compound in ensuring accurate quantification.
Conclusion
The described LC-MS/MS method, utilizing this compound as an internal standard, provides a reliable and sensitive tool for the quantification of tralomethrin in diverse and complex matrices. The detailed protocol for sample preparation and instrumental analysis, combined with the use of a stable isotope-labeled internal standard, ensures high accuracy, precision, and throughput, making it highly suitable for routine monitoring and research applications.
References
- 1. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tralomethrin - Wikipedia [en.wikipedia.org]
- 3. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of Residue Analysis for Pesticides by LC/MS and LC/MS/MS Methods [jstage.jst.go.jp]
Determination of Pyrethroids Using Tralomethrin-d5 as an Internal Standard: An Application Note and Protocol
This document provides a detailed methodology for the quantitative determination of various pyrethroid insecticides in complex matrices. The protocol employs Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and utilizes Tralomethrin-d5 as an internal standard to ensure accuracy and precision. This method is intended for researchers, scientists, and professionals in the fields of environmental science, food safety, and drug development.
Introduction
Pyrethroids are a class of synthetic insecticides widely used in agriculture and public health to control a variety of pests.[1] Due to their potential for environmental contamination and adverse health effects, sensitive and reliable analytical methods are required for their determination in various samples. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for compensating for matrix effects and variations during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2][3][4][5][6]
This application note details a comprehensive protocol, including sample preparation by QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), UPLC-MS/MS analysis, and data processing.
Experimental
Materials and Reagents
-
Standards: Analytical standards of target pyrethroids (e.g., Bifenthrin, Cypermethrin, Deltamethrin, Permethrin, Lambda-cyhalothrin) and the internal standard this compound (C22H14D5Br4NO3, Molecular Weight: 670.04 g/mol ) should be of high purity (>98%).[7]
-
Solvents: LC-MS grade acetonitrile, methanol (B129727), and water.
-
Reagents: Formic acid, ammonium (B1175870) formate (B1220265), anhydrous magnesium sulfate, and sodium chloride.
-
QuEChERS extraction and cleanup kits.
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each pyrethroid standard and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in a suitable solvent (e.g., methanol or acetonitrile) to create calibration standards.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound in acetonitrile.
Sample Preparation (QuEChERS Protocol)
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and environmental matrices.[8]
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, soil).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 1 µg/mL this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive Solid-Phase Extraction):
-
Transfer an aliquot of the supernatant (acetonitrile extract) to a cleanup tube containing primary secondary amine (PSA) and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
-
Caption: Experimental workflow for pyrethroid analysis using QuEChERS and UPLC-MS/MS.
UPLC-MS/MS Conditions
The following are typical UPLC-MS/MS conditions that should be optimized for the specific instrument and target analytes.
| Parameter | Condition |
| UPLC System | A high-pressure gradient UPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation
MRM Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The following table provides suggested precursor and product ions for common pyrethroids and the internal standard this compound. These transitions should be optimized for the specific mass spectrometer being used.[1][8][9]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Bifenthrin | 423.1 | 181.1 | 166.1 |
| Cypermethrin | 416.1 | 191.1 | 209.1 |
| Deltamethrin | 504.8 | 281.0 | 253.0 |
| Permethrin | 391.1 | 183.1 | 168.1 |
| Lambda-cyhalothrin | 449.0 | 208.0 | 197.0 |
| This compound (IS) | 509.8 | 286.0 | 258.0 |
Note: The precursor ion for many pyrethroids is the [M+NH4]+ adduct when using an ammonium formate mobile phase. The precursor ion for this compound is proposed based on its molecular weight and the likely formation of an [M+NH4]+ adduct.
Signaling Pathways and Logical Relationships
The use of an internal standard is a fundamental concept in analytical chemistry to improve accuracy and precision. The logical relationship is based on the principle that the internal standard, being chemically similar to the analytes, will experience similar variations during the analytical process.
Caption: Logical relationship of internal standard correction in the analytical workflow.
Conclusion
The described UPLC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the determination of pyrethroid residues in various complex samples. The detailed protocol for sample preparation and instrumental analysis, along with the principles of internal standardization, offers a comprehensive guide for analytical laboratories. Adherence to good laboratory practices and proper method validation are essential for obtaining high-quality, defensible data.
References
- 1. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 5. welchlab.com [welchlab.com]
- 6. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 7. This compound (>90%) | CAS | LGC Standards [lgcstandards.com]
- 8. lcms.cz [lcms.cz]
- 9. shimadzu.com [shimadzu.com]
Application of Tralomethrin-d5 in Food Safety and Residue Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tralomethrin (B1683215) is a Type II pyrethroid insecticide used to control a variety of pests on crops. Due to its potential for bioaccumulation and adverse health effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for tralomethrin in various food commodities. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety. The use of a stable isotope-labeled internal standard, such as Tralomethrin-d5, is a key strategy for achieving high accuracy and precision in quantitative analysis, particularly in complex food matrices. This document provides detailed application notes and protocols for the use of this compound in food safety and residue testing.
A critical consideration in tralomethrin analysis is its thermal lability. Under the high temperatures of a gas chromatography (GC) injector port, tralomethrin can undergo debromination and convert to deltamethrin, leading to inaccurate quantification[1][2]. Therefore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended analytical technique for the distinct and accurate measurement of tralomethrin residues[1].
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes isotopically labeled compounds as internal standards to improve the accuracy and precision of quantification. This compound, a deuterated analog of tralomethrin, is an ideal internal standard for this purpose. It is chemically identical to tralomethrin and therefore exhibits the same behavior during sample preparation (extraction, cleanup) and chromatographic separation. However, due to the mass difference, it can be distinguished from the native analyte by the mass spectrometer.
By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of the target analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively compensating for matrix effects and variations in recovery[3][4].
References
Application Notes and Protocols for Pyrethroid Analysis Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrethroids are a major class of synthetic insecticides widely used in agriculture, public health, and residential applications. Due to their potential for environmental contamination and human exposure, sensitive and accurate analytical methods are crucial for monitoring their residues in various matrices. The use of deuterated internal standards in conjunction with chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), is a well-established strategy to enhance the accuracy and precision of pyrethroid quantification.[1][2] Stable isotope-labeled internal standards are particularly effective in compensating for matrix effects and instrumental variability, which can be significant challenges in the analysis of complex samples like soil, sediment, food products, and biological fluids.[2]
This document provides detailed application notes and protocols for sample preparation techniques for pyrethroid analysis, with a specific focus on the use of deuterated standards to ensure high-quality analytical results.
Analytical Workflow for Pyrethroid Analysis
The general workflow for pyrethroid residue analysis involves sample collection, preparation (extraction and cleanup), and instrumental analysis. The inclusion of deuterated internal standards at the beginning of the sample preparation process is critical for accurate quantification.
Caption: General experimental workflow for pyrethroid residue analysis.
Sample Preparation Protocols
The choice of sample preparation technique depends on the sample matrix and the specific pyrethroids of interest. Below are detailed protocols for common and effective methods.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is widely adopted for the analysis of pesticide residues in food and agricultural products due to its simplicity, high throughput, and minimal solvent usage.[3][4] It involves a two-step process: extraction with an organic solvent and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
Protocol for Food Matrices (e.g., Fruits, Vegetables, Animal Tissues):
-
Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For high-fat samples, modifications to the extraction and cleanup steps may be necessary.[5][6]
-
Internal Standard Spiking: Add an appropriate volume of the deuterated pyrethroid internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) (or acetonitrile with 1% acetic acid) to the tube.[7]
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.[7]
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot (e.g., 1-6 mL) of the supernatant to a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents. Common sorbents include:
-
Primary Secondary Amine (PSA) to remove organic acids and sugars.
-
C18 to remove non-polar interferences like fats.
-
Graphitized Carbon Black (GCB) to remove pigments and sterols (use with caution as it can adsorb planar pyrethroids).
-
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract, filter if necessary, and transfer to an autosampler vial for GC-MS/MS or LC-MS/MS analysis. The extract can be evaporated and reconstituted in a suitable solvent if concentration is needed.[7]
-
Protocol for Soil and Sediment:
-
Sample Preparation: Weigh 5-10 g of the soil or sediment sample. For dry soil samples, hydration with water may be required to improve extraction efficiency.[3]
-
Internal Standard Spiking: Add the deuterated internal standard solution.
-
Extraction: Follow the extraction steps as described for food matrices, using acetonitrile and appropriate QuEChERS salts.[3]
-
Cleanup: The d-SPE cleanup step is also similar, with the choice of sorbents depending on the soil/sediment composition.
Solid-Phase Extraction (SPE)
SPE is a versatile technique used for the extraction and cleanup of pyrethroids from aqueous samples like water and wastewater, as well as for the cleanup of complex extracts from other matrices.[8][9]
Protocol for Water Samples:
-
Sample Preparation: Filter the water sample (e.g., 1 L) to remove particulate matter. Adjust the pH if necessary.
-
Internal Standard Spiking: Spike the water sample with the deuterated internal standard solution.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18, HLB) with a sequence of solvents, typically methanol (B129727) followed by reagent water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a water/methanol mixture) to remove polar interferences.
-
Elution: Elute the pyrethroids from the cartridge with a small volume of an organic solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane).
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Solid-Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is particularly useful for analyzing trace levels of pyrethroids in aqueous samples. It can be automated for high-throughput analysis.[10][11]
Protocol for Aqueous Samples:
-
Sample Preparation: Place a known volume of the aqueous sample into an autosampler vial.
-
Internal Standard Spiking: Add the deuterated internal standard solution to the sample.[10]
-
Extraction:
-
Expose a coated SPME fiber (e.g., polydimethylsiloxane (B3030410) - PDMS) to the sample (either by direct immersion or headspace extraction).
-
Allow the pyrethroids to partition onto the fiber for a defined period with agitation.
-
-
Desorption and Analysis:
-
Retract the fiber and introduce it into the hot GC inlet, where the analytes are thermally desorbed and transferred to the analytical column for separation and detection by MS.
-
Quantitative Data Summary
The use of deuterated internal standards significantly improves the accuracy of quantification. The following tables summarize typical performance data from various studies.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Pyrethroids in Various Matrices
| Pyrethroid | Matrix | Method | LOD | LOQ | Reference |
| Bifenthrin | Water | SPME-GC-NCI-MS | 0.27 ng/L | 0.80 ng/L | [10] |
| β-Cyfluthrin | Water | SPME-GC-NCI-MS | 0.17 ng/L | 0.52 ng/L | [10] |
| Cypermethrin | Water | SPME-GC-NCI-MS | 0.65 ng/L | 1.9 ng/L | [10] |
| Deltamethrin | Water | SPME-GC-NCI-MS | 0.43 ng/L | 1.3 ng/L | [10] |
| Esfenvalerate | Water | SPME-GC-NCI-MS | 0.061 ng/L | 0.18 ng/L | [10] |
| λ-Cyhalothrin | Water | SPME-GC-NCI-MS | 0.091 ng/L | 0.27 ng/L | [10] |
| Permethrin | Water | SPME-GC-NCI-MS | 5.5 ng/L | - | [10] |
| Tefluthrin | Water | SPME-GC-NCI-MS | 0.0060 ng/L | 0.018 ng/L | [10] |
| Various | Animal Feeds | QuEChERS-LC-MS/MS | 0.15-3 µg/kg | 1-10 µg/kg | |
| Various | Water | DLLME-LC-MS/MS | 0.12-0.62 ng/L | - | [12] |
| Various | Sediment | DLLME-LC-MS/MS | 0.50-2.50 ng/g | - | [12] |
| Various | Water | GC-MS/MS | 0.5-1.0 ng/L | - | [9] |
| Various | Sediment | GC-MS/MS | 0.2-0.5 µg/kg | - | [9] |
Table 2: Recovery Rates for Pyrethroids in Various Matrices
| Matrix | Method | Recovery Range (%) | Reference |
| Wastewater | GC-NCI-MS | 81-94% | [2] |
| Soil & Sediment | QuEChERS-LC-MS/MS | 70-120% | [3] |
| Animal Feeds | QuEChERS-LC-MS/MS | 84-115% | |
| Animal-derived Foods | QuEChERS-GC-MS/MS | 75.2-109.8% | [5] |
| Water | DLLME-LC-MS/MS | 70-119% | [12] |
| Sediment | DLLME-LC-MS/MS | 71-112% | [12] |
| Water | SPE-GC-MS/MS | 83-107% | [9] |
| Sediment | MAE-SPE-GC-MS/MS | 82-101% | [9] |
Signaling Pathways and Logical Relationships
The logical relationship in the analytical process is straightforward, moving from the raw sample to the final quantified result, with the deuterated standard being a key component that tracks the analyte throughout the process.
Caption: Logical flow of quantification using an internal standard.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and reliable quantification of pyrethroid residues in a variety of complex matrices. The protocols outlined in these application notes, including QuEChERS, SPE, and SPME, provide robust and validated methods for sample preparation. By carefully selecting the appropriate technique and incorporating deuterated standards, researchers can overcome challenges such as matrix effects and achieve high-quality data that meets regulatory and research requirements.
References
- 1. Quantification of Pyrethroids in Environmental Samples Using NCI-GC-MS with Stable Isotope Analogue Standards [agris.fao.org]
- 2. Quantification of pyrethroids in environmental samples using NCI-GC-MS with stable isotope analogue standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. lcms.cz [lcms.cz]
- 5. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. weber.hu [weber.hu]
- 8. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Note: Analysis of Tralomethrin in Animal Feed using Tralomethrin-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tralomethrin (B1683215) is a potent synthetic pyrethroid insecticide used to control a wide range of pests on agricultural commodities, some of which are processed into animal feed. The presence of tralomethrin residues in animal feed is a significant concern for both animal health and the potential for carry-over into human food products such as meat, milk, and eggs.[1] Regulatory bodies in many countries have established maximum residue limits (MRLs) for pesticides in animal feed to mitigate these risks.[2] Accurate and reliable analytical methods are therefore essential for monitoring tralomethrin levels in various feed matrices.
This application note describes a detailed protocol for the determination of tralomethrin in animal feed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a deuterated internal standard, Tralomethrin-d5, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4] The use of LC-MS/MS is particularly crucial for tralomethrin analysis as it avoids the thermal degradation of tralomethrin to deltamethrin, a phenomenon that can occur in gas chromatography (GC) systems.[5]
Principle
The method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis of the extract by LC-MS/MS.[6][7] A known amount of this compound is added to the feed sample prior to extraction. The sample is then extracted with acetonitrile (B52724), and the extract is cleaned up using dispersive solid-phase extraction (d-SPE). The final extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is performed by comparing the peak area ratio of the target analyte (Tralomethrin) to that of the internal standard (this compound) against a calibration curve prepared in a blank matrix extract.
Experimental Protocols
Reagents and Materials
-
Tralomethrin analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate sesquihydrate)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18)
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
-
LC-MS vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Homogenizer
Sample Preparation (QuEChERS)
-
Homogenization: Grind a representative portion of the animal feed sample to a fine powder (e.g., to pass a 1 mm sieve).
-
Weighing: Weigh 5 g (± 0.05 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Hydration: Add 10 mL of water to the tube and vortex for 1 minute to ensure the sample is thoroughly wetted. Let the sample hydrate (B1144303) for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Seal the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Immediately shake the tube vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (upper layer) to a 15 mL d-SPE cleanup tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.
-
The extract may be diluted with the initial mobile phase if necessary.
-
LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium acetate in water + 0.1% formic acid
-
B: 5 mM Ammonium acetate in methanol + 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The following are representative MRM transitions for deltamethrin, which are expected to be similar for tralomethrin. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| Tralomethrin | [to be optimized] | [to be optimized] | [to be optimized] |
| This compound | [to be optimized] | [to be optimized] | [to be optimized] |
| Deltamethrin (for reference) | 503.8 | 281.1 | 253.1 |
(Note: The precursor ion for Tralomethrin will be higher than Deltamethrin due to the addition of Br₂. The exact m/z will depend on the adduct formed, e.g., [M+H]⁺ or [M+NH₄]⁺. The precursor for this compound will be 5 mass units higher than that of Tralomethrin.)
Data Presentation
Table 1: Representative LC-MS/MS Method Validation Parameters for Pyrethroid Analysis in Animal Feed
The following table summarizes typical performance characteristics for the analysis of pyrethroids in animal feed using a QuEChERS and LC-MS/MS method. These values are representative and should be determined for Tralomethrin and this compound during in-house method validation.[1][8]
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 - 5 µg/kg |
| Limit of Quantification (LOQ) | 5 - 15 µg/kg |
| Recovery (at 3 spiking levels) | 80 - 110% |
| Precision (RSD%) | < 15% |
| Matrix Effect | Compensated by internal standard |
Mandatory Visualizations
Caption: Experimental workflow for the analysis of Tralomethrin in animal feed.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of tralomethrin in animal feed. The use of the QuEChERS protocol for sample preparation ensures high throughput and efficiency. This application note serves as a comprehensive guide for researchers and analytical laboratories involved in the safety assessment of animal feed and the monitoring of pesticide residues in the food chain. Method validation should be performed in the specific feed matrix of interest to ensure the accuracy and reliability of the results.
References
- 1. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. lcms.cz [lcms.cz]
- 4. texilajournal.com [texilajournal.com]
- 5. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry [mdpi.com]
Application Note: Solid-Phase Extraction (SPE) Cleanup for Tralomethrin Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tralomethrin is a type II pyrethroid insecticide used to control a variety of insects on crops and in residential settings. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Tralomethrin in various commodities. Accurate and sensitive analytical methods are therefore essential for monitoring its presence in food and environmental samples. Sample preparation is a critical step in the analytical workflow, as it aims to remove interfering matrix components that can affect the accuracy and precision of the results.
Solid-phase extraction (SPE) is a widely used sample cleanup technique that offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved selectivity.[1] A popular and effective variation of SPE for pesticide residue analysis is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[2][3] This application note provides a detailed protocol for the cleanup of Tralomethrin from various matrices using a modified QuEChERS-based SPE approach, followed by instrumental analysis.
Data Presentation
The following table summarizes the quantitative data for the analysis of pyrethroids, including Tralomethrin, using SPE-based cleanup methods. Recovery rates and limits of detection (LOD) or quantification (LOQ) are key performance indicators for the analytical method.
| Analyte | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD/LOQ | Reference |
| Pyrethroids | Urine and Plasma | C18 | GC-FID | 81-102% | Not Specified | [4] |
| Pyrethroids | Water | Not Specified | GC/MS | 1-10 ng/L (MDL) | Not Specified | [5] |
| Pyrethroids | Sediment | Graphitized Carbon/Alumina | GC/MS | 1-5 µg/kg (MDL) | Not Specified | [5] |
| Pyrethroids | Whole Blood | Florisil, C18, Silica | GC-ECD | >99% (Florisil determined best) | 3.55-16.55 ng/mL (LOD) | [6] |
| Deltamethrin (B41696) (Tralomethrin is a diastereomer) | Sediment | Silica | GC-MS/NICI | Not Specified | 0.1 µg/kg (LOQ) | [7] |
Note: Tralomethrin is a diastereomer of deltamethrin and is often analyzed concurrently with other pyrethroids. The data presented reflects the general performance of SPE methods for this class of compounds.
Experimental Protocols
This section details the methodology for the SPE cleanup of Tralomethrin in a representative food matrix (e.g., fruits and vegetables) using the QuEChERS approach.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Ethyl Acetate (EtOAc), Hexane (B92381) (all pesticide residue grade).
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).
-
SPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB).
-
Standards: Certified reference standard of Tralomethrin.
-
Equipment: Homogenizer/blender, centrifuge, vortex mixer, SPE manifold, evaporation system (e.g., nitrogen evaporator).
Sample Preparation and Extraction
-
Homogenization: Weigh 10-15 g of a representative sample into a 50 mL centrifuge tube. For solid samples, add an appropriate amount of water and homogenize to a uniform consistency.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
If required, add an internal standard.
-
Cap the tube and shake vigorously for 1 minute. Mechanical shaking is recommended for consistency.[3]
-
Add the extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The salt mixture helps to induce phase separation between the aqueous and organic layers.[3]
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the layers. The upper layer is the acetonitrile extract containing the pesticides.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Transfer a 1-6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing the cleanup sorbents. The choice of sorbents depends on the matrix. For many fruits and vegetables, a combination of MgSO₄ (to remove residual water), PSA (to remove organic acids, sugars, and fatty acids), and C18 (to remove nonpolar interferences) is effective.[8] For samples with high pigment content like spinach, GCB can be added to remove chlorophyll, but it may also retain some planar pesticides.
-
Cleanup:
-
Cap the d-SPE tube and vortex for 30 seconds to 1 minute to ensure thorough mixing of the extract with the sorbents.
-
-
Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.
Final Extract Preparation
-
Collection: Carefully transfer the cleaned supernatant to a clean tube.
-
Solvent Exchange (if necessary): For GC analysis, the solvent may need to be exchanged to a more suitable one like hexane or ethyl acetate. Evaporate the acetonitrile extract to near dryness under a gentle stream of nitrogen and reconstitute in the desired final solvent.
-
Analysis: The final extract is ready for analysis by Gas Chromatography (GC) or Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS/MS) for sensitive and selective detection.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow of the solid-phase extraction cleanup for Tralomethrin analysis.
References
- 1. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. QuEChERS: Home [quechers.eu]
- 4. Solid phase extraction method for rapid isolation and clean-up of some synthetic pyrethroid insecticides from human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. epa.gov [epa.gov]
- 8. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting signal suppression of Tralomethrin-d5 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving signal suppression issues encountered during the LC-MS analysis of Tralomethrin-d5.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significantly lower signal for my this compound internal standard than expected. What are the potential causes?
A weak or suppressed signal for this compound can stem from several factors, primarily categorized as matrix effects, issues with LC-MS parameters, or problems with the internal standard itself.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a suppressed signal.[1][2] This is a common challenge in the analysis of complex matrices like food and environmental samples.
-
Inappropriate LC-MS Parameters: Suboptimal settings for the liquid chromatography or mass spectrometry parameters can lead to poor ionization efficiency and, consequently, a low signal.
-
Internal Standard Integrity: Degradation of the this compound standard or issues with its concentration can also result in a lower-than-expected signal. It's also important to note that Tralomethrin (B1683215) can be transformed into deltamethrin (B41696) in the GC injector port, a phenomenon that should be considered if comparing GC and LC results.[3][4]
Q2: How can I diagnose if matrix effects are the cause of signal suppression for this compound?
A post-column infusion experiment is a definitive way to identify the presence and retention time regions of matrix-induced ion suppression.
Experimental Protocol: Post-Column Infusion for Matrix Effect Diagnosis
Objective: To determine if co-eluting matrix components are causing ion suppression of the this compound signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (at a concentration that gives a stable and mid-range signal)
-
Blank matrix extract (a sample prepared using the same extraction procedure but without the analyte or internal standard)
-
Mobile phase
Methodology:
-
System Setup:
-
Connect the LC column outlet to one inlet of a tee-piece.
-
Connect the syringe pump, containing the this compound standard solution, to the second inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
-
Infusion and Analysis:
-
Begin infusing the this compound standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Once a stable signal for this compound is observed in the mass spectrometer, inject the blank matrix extract onto the LC column and start the chromatographic run using your analytical gradient.
-
-
Data Interpretation:
-
Monitor the signal intensity of this compound throughout the chromatographic run.
-
A constant, stable baseline indicates no significant ion suppression from the matrix.
-
A dip or decrease in the this compound signal at specific retention times indicates the elution of matrix components that are causing ion suppression.
-
Q3: My post-column infusion experiment confirmed matrix effects. What are the strategies to mitigate this signal suppression?
Several strategies can be employed to reduce or eliminate matrix effects. The choice of strategy will depend on the nature of the matrix and the extent of the suppression.
-
Sample Preparation:
-
Dilution: A simple first step is to dilute the sample extract. This reduces the concentration of interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds from the sample matrix before LC-MS analysis. For pyrethroids like Tralomethrin, which has a high LogP (approximately 5), reverse-phase sorbents (e.g., C18) are often effective.[5]
-
-
Chromatographic Optimization:
-
Modify the LC gradient to separate the this compound peak from the regions of ion suppression identified in the post-column infusion experiment.
-
Experiment with different stationary phases (columns) to achieve better separation.
-
-
Mobile Phase Modification:
-
The addition of mobile phase additives like ammonium (B1175870) formate (B1220265) or formic acid can improve ionization efficiency and reduce signal suppression.[1][2] The optimal concentration of these additives should be determined empirically.
-
The following diagram illustrates a general workflow for troubleshooting signal suppression:
Q4: Can you provide a more detailed protocol for Solid-Phase Extraction (SPE) for pyrethroid pesticide analysis?
Experimental Protocol: Solid-Phase Extraction (SPE) for Pyrethroid Cleanup
Objective: To remove matrix interferences from a sample extract containing this compound using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridge (e.g., 500 mg, 6 mL)
-
Sample extract (dissolved in a solvent compatible with the SPE loading step)
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., acetonitrile (B52724) or acetone)
-
SPE manifold
-
Collection tubes
Methodology:
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase. Do not allow the cartridge to go dry.
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Again, do not allow the sorbent bed to dry.
-
Loading: Load the sample extract onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Drying: Dry the cartridge thoroughly by applying vacuum for 10-15 minutes to remove any remaining water.
-
Elution: Elute the this compound and other pyrethroids with 5-10 mL of the elution solvent (e.g., acetonitrile) into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS analysis.
The following diagram illustrates the SPE workflow:
Quantitative Data Summary
The effectiveness of different sample preparation techniques can be evaluated by comparing the recovery of pyrethroid pesticides from various matrices. The following tables summarize representative recovery data from scientific literature.
Table 1: Recovery of Pyrethroids from Water Samples using SPE
| Compound | Spiked Concentration (ng/L) | Recovery (%) | Reference |
| Bifenthrin | 10 | 83-107 | [6] |
| Permethrin | 10 | 83-107 | [6] |
| Deltamethrin | 10 | 83-107 | [6] |
Table 2: Recovery of Pyrethroids from Sediment Samples using Microwave-Assisted Extraction and SPE Cleanup
| Compound | Spiked Concentration (µg/kg) | Recovery (%) | Reference |
| Bifenthrin | 10 | 82-101 | [6] |
| Permethrin | 10 | 82-101 | [6] |
| Deltamethrin | 10 | 82-101 | [6] |
Table 3: Recovery of Pyrethroids from Vegetable Samples using a Modified QuEChERS Method
| Compound | Spiked Concentration (mg/kg) | Recovery (%) | Reference |
| Deltamethrin | 0.01 | 70-120 | [7] |
| Permethrin | 0.01 | 70-120 | [7] |
Disclaimer: This information is intended for guidance and troubleshooting purposes. Optimal conditions for your specific application may vary and should be determined experimentally.
References
- 1. LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. Research and Application of In Situ Sample-Processing Methods for Rapid Simultaneous Detection of Pyrethroid Pesticides in Vegetables [mdpi.com]
Technical Support Center: Optimizing Tralomethrin-d5 Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Tralomethrin-d5 from complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction and analysis of this compound.
Q1: What are the primary causes of low recovery for this compound?
Low recovery of this compound can stem from several factors throughout the analytical workflow. Key contributors include inefficient extraction from the sample matrix, degradation of the analyte during sample processing, and matrix effects that interfere with instrumental analysis.[1] Ineffective cleanup procedures that fail to remove interfering co-extractives can also lead to diminished recovery and poor analytical outcomes.[1] For instance, in complex matrices like soil and sediment, co-extracted substances can significantly suppress or enhance the analytical signal.[1]
Q2: How can I improve the extraction efficiency of this compound from solid matrices like soil or sediment?
To enhance extraction efficiency from solid matrices, consider the following:
-
Solvent Selection: A mixture of hexane (B92381) and dichloromethane (B109758) (e.g., 85:15 v/v) has been effectively used for extracting tralomethrin (B1683215) from soil.[2] For broader pesticide analysis, acetonitrile (B52724) is a common and effective extraction solvent, particularly within the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[3][4]
-
Mechanical Disruption: Employing vigorous shaking (vortexing) followed by sonication can significantly improve the release of the analyte from the matrix particles.[2]
-
Multiple Extraction Steps: Performing multiple extraction cycles with fresh solvent and combining the extracts ensures a more exhaustive recovery of the target analyte.[2]
Q3: My sample matrix has a high fat content. What extraction and cleanup modifications are recommended?
High-fat matrices present a significant challenge due to the co-extraction of lipids, which can interfere with analysis. The following strategies can be employed:
-
Extraction Solvent: A combination of acetonitrile and ethyl acetate (B1210297) can be beneficial for high-fat samples.[3] The QuEChERS method, often with modifications, is frequently applied for the pretreatment of fatty samples.[3][4]
-
Cleanup (Dispersive Solid-Phase Extraction - dSPE):
-
C18 Sorbent: C18 is crucial for removing lipids and is a key component in the cleanup of high-fat sample extracts.[4][5]
-
Primary Secondary Amine (PSA): PSA is effective at removing organic acids and sugars.[4]
-
Graphitized Carbon Black (GCB): GCB is used to remove pigments, but caution is advised as it can also remove planar pesticides.[4][6]
-
-
Freezing Out Lipids: For samples with very high fat content, a freeze-out step (e.g., at -20°C or -80°C) after the initial extraction can precipitate a significant portion of the lipids, which can then be removed by centrifugation or filtration.
Q4: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Matrix effects arise from co-eluting endogenous components that interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[7][8] Strategies to minimize matrix effects include:
-
Effective Sample Cleanup: Utilizing appropriate dSPE sorbents (as mentioned in Q3) is critical to remove interfering matrix components.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples can help compensate for signal suppression or enhancement.[1][7]
-
Isotope Dilution: Using a stable isotope-labeled internal standard like this compound is a highly effective way to correct for matrix effects, as the internal standard and the native analyte will be similarly affected.[1]
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve better separation between the analyte of interest and interfering matrix components can also reduce matrix effects.
Q5: I am using Gas Chromatography (GC) for analysis and my results for Tralomethrin are inconsistent. What could be the issue?
A critical consideration when analyzing Tralomethrin by GC is its thermal instability. Tralomethrin can be transformed into Deltamethrin in the hot injector port of the GC system.[9][10] This can lead to inaccurate quantification if not properly accounted for.
-
Recommendation: When using GC, it is often the case that the measured peak corresponds to Deltamethrin, resulting from the conversion of Tralomethrin. Therefore, quantification should be performed as either Deltamethrin or the sum of Tralomethrin and its conversion products. For distinguishing between Tralomethrin and Deltamethrin, Liquid Chromatography (LC) is the preferred analytical technique as it avoids high temperatures that cause conversion.[9]
Quantitative Data Summary
The following tables summarize recovery data for pyrethroids, including Tralomethrin, from various complex matrices using different extraction and cleanup methods.
Table 1: Recovery of Pyrethroids from Fatty Matrices
| Analyte | Matrix | Extraction Method | Cleanup Sorbents | Spiking Level (mg/kg) | Average Recovery (%) |
| Pyrethroids (9) | Soya Oil | Solid-Matrix Dispersion Partition | HPmSEC | 0.49 - 2.57 | 66 - 83[11] |
| Pyrethroids (6) | Soya Oil | Solid-Matrix Dispersion Partition | HPmSEC | 0.13 - 0.53 | 80 - 111[11] |
| Pyrethroids (17) | Beef, Pork, Chicken, Milk, Eggs | Modified QuEChERS | MgSO₄, PSA, GCB | 0.01, 0.1, 0.5 | 75.2 - 109.8[3] |
| OCPs & SPs | Sheep Meat | Modified QuEChERS | PSA, MgSO₄ | Not Specified | 70 - 110 (OCPs), 84 - 99 (SPs)[12] |
Table 2: Recovery of Pyrethroids from Other Complex Matrices
| Analyte | Matrix | Extraction Method | Cleanup Sorbents | Spiking Level | Average Recovery (%) |
| Pyrethroids (5) | TCM Oral Liquids | Modified QuEChERS | MgSO₄, PSA, C18 | Not Specified | High recoveries reported[5] |
| Pyrethrins & Pyrethroids | Fish | QuEChERS | C18 | Not Specified | Not explicitly quantified, method deemed effective[13] |
| Pyrethroids (7) | Human Urine | SPE | C18 | Not Specified | 90 - 102[14] |
| Pyrethroids (7) | Human Plasma | SPE | C18 | Not Specified | 81 - 93[14] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Pyrethroids in Foods of Animal Origin
This protocol is adapted from a study on the simultaneous determination of seventeen pyrethroid insecticides in beef, pork, chicken, milk, and eggs.[3]
-
Sample Preparation: Homogenize 10 g of the sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add an appropriate amount of this compound as an internal standard.
-
Add 10 mL of a mixture of acetonitrile and ethyl acetate.
-
Add 4 g of MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at a suitable speed (e.g., 4000 rpm) for 5 minutes.
-
-
Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube.
-
Add 150 mg MgSO₄, 25 mg PSA, and 25 mg GCB.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 5 minutes.
-
-
Analysis:
-
Collect the supernatant for analysis by LC-MS/MS or GC-MS.
-
Protocol 2: Extraction of Tralomethrin from Soil
This protocol is based on an EPA method for tralomethrin analysis in soil.[2]
-
Sample Preparation: Weigh a portion of the soil sample into a 125 mL Erlenmeyer flask with a screw cap.
-
Extraction:
-
Add 50 mL of a hexane:dichloromethane (85:15) solvent mixture.
-
Vortex for 4 minutes.
-
Sonicate for 5 minutes.
-
Pass the extract through a funnel containing silane-treated glass wool into a 250 mL evaporating flask.
-
Repeat the extraction three more times with 30-40 mL of the solvent mixture, combining the extracts.
-
-
Concentration:
-
Concentrate the combined extracts using a rotary evaporator at 30°C ± 5°C.
-
Quantitatively transfer the concentrated extract to a 5 mL volumetric flask.
-
-
Analysis:
-
The final extract is ready for analysis by Gas Chromatography (GC).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Modified QuEChERS Method for Determination of Pyrethroid Residues in Traditional Chinese Medicine Oral Liquids by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labsertchemical.com [labsertchemical.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 9. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of pyrethroid pesticide residues in fatty materials by solid-matrix dispersion partition, followed by mini-column size-exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. weber.hu [weber.hu]
- 14. Solid phase extraction method for rapid isolation and clean-up of some synthetic pyrethroid insecticides from human urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing thermal degradation of Tralomethrin to deltamethrin in GC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of tralomethrin (B1683215) and its thermal degradation product, deltamethrin (B41696), particularly in Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: Why am I unable to see a distinct peak for tralomethrin in my GC analysis?
A1: Tralomethrin is a thermally labile pyrethroid insecticide.[1] Under the high temperatures typically used in a GC injector port (200-300°C), it undergoes rapid and reproducible thermal degradation.[1] The primary degradation product is deltamethrin, formed through a debromination reaction.[2] Consequently, any tralomethrin present in the sample is converted to deltamethrin before it reaches the analytical column, and you will only observe a peak corresponding to deltamethrin. Standard GC multiresidue methods are unable to distinguish between these two pesticides.[1][3]
Q2: Is the conversion of tralomethrin to deltamethrin in the GC injector complete?
A2: The conversion of tralomethrin to deltamethrin in the GC injector is consistently reported as being reproducible and is generally considered to be complete or near-complete under standard GC operating conditions.[1] This means that the deltamethrin peak you observe can be quantified as the sum of the initial tralomethrin and any deltamethrin that was already present in the sample.
Q3: What is the chemical reaction that occurs during the thermal degradation of tralomethrin in the GC?
A3: The thermal degradation of tralomethrin to deltamethrin involves the loss of a bromine molecule (Br₂). This process is a debromination reaction.
Q4: Are there alternative analytical techniques to GC for the analysis of tralomethrin and deltamethrin?
A4: Yes, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the recommended alternative techniques.[1][4][5] These methods operate at or near ambient temperatures, thus avoiding the thermal degradation of tralomethrin. They allow for the successful separation and individual quantification of both tralomethrin and deltamethrin.[1]
Q5: Can I use a lower injector temperature in my GC method to prevent the degradation of tralomethrin?
A5: While lowering the injector temperature may reduce the rate of thermal degradation, it is generally not a practical solution for routine analysis. Significantly lowering the temperature can lead to incomplete volatilization of the analytes, resulting in poor peak shape, reduced sensitivity, and contamination of the injector liner. For thermally labile compounds like tralomethrin, even at lower injector temperatures, some degradation is likely to occur, leading to inaccurate quantification. On-column injection (OCI) is an alternative GC technique that can minimize thermal degradation by introducing the sample directly onto the column without passing through a heated injector.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Only a single peak is observed for samples containing tralomethrin, and it co-elutes with the deltamethrin standard. | Thermal degradation of tralomethrin to deltamethrin in the hot GC injector. | This is the expected behavior in GC analysis. Quantify the peak as the sum of tralomethrin and deltamethrin using a deltamethrin standard. For individual quantification, utilize an alternative method such as HPLC or LC-MS/MS. |
| Poor peak shape and low response for the deltamethrin peak (when analyzing tralomethrin). | The GC injector temperature is set too low in an attempt to prevent degradation, leading to incomplete volatilization. | Increase the injector temperature to the recommended range for pyrethroid analysis (e.g., 250-280°C) to ensure efficient volatilization. Acknowledge that this will result in the conversion of tralomethrin to deltamethrin. |
| Inconsistent and non-reproducible peak areas for deltamethrin when injecting tralomethrin standards. | Fluctuation in injector temperature or a contaminated injector liner can affect the reproducibility of the thermal degradation. | Ensure the GC injector temperature is stable and well-calibrated. Regularly clean or replace the injector liner to provide a consistent surface for the degradation reaction. |
| Need to quantify both tralomethrin and deltamethrin individually in the same sample. | The use of Gas Chromatography (GC) is not suitable for the separate quantification of these two compounds due to the thermal conversion of tralomethrin. | Switch to an analytical method that does not employ high temperatures for sample introduction, such as HPLC with UV detection or LC-MS/MS. |
Experimental Protocols
GC-ECD Protocol for the Determination of Deltamethrin (and Tralomethrin as Deltamethrin)
This method is suitable for the quantification of deltamethrin and will measure tralomethrin as deltamethrin due to thermal conversion.
1. Sample Preparation (QuEChERS Method)
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer it to a d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
The resulting supernatant is ready for GC analysis.
-
2. GC-ECD Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 or equivalent with µECD |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 100°C (hold 1 min), Ramp 1: 15°C/min to 250°C, Ramp 2: 5°C/min to 280°C (hold 3 min) |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Detector | Electron Capture Detector (ECD) |
| Detector Temperature | 300°C |
| Make-up Gas | Nitrogen |
HPLC-UV Protocol for the Simultaneous Determination of Tralomethrin and Deltamethrin
This method allows for the separation and individual quantification of tralomethrin and deltamethrin.
1. Sample Preparation
-
Follow the QuEChERS protocol as described for the GC-ECD method.
-
After the d-SPE cleanup, the supernatant may need to be evaporated and reconstituted in a mobile phase-compatible solvent.
2. HPLC-UV Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 series or equivalent with UV detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
Visualizations
Caption: Workflow of Tralomethrin Analysis by GC.
Caption: Workflow of Tralomethrin and Deltamethrin Analysis by HPLC/LC-MS.
Caption: Troubleshooting Logic for Tralomethrin Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. [Specific determination of deltamethrin and tralomethrin by preparative HPLC and GC-ECD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize matrix effects on Tralomethrin-d5 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the quantification of Tralomethrin-d5.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3][4] This phenomenon, common in liquid chromatography-mass spectrometry (LC-MS), can lead to either signal suppression or enhancement.[1][2][3][4] Consequently, matrix effects can significantly impact the accuracy, precision, and sensitivity of your quantitative results, leading to either an underestimation or overestimation of the true concentration of this compound in the sample.[5][6]
Q2: I am observing significant signal suppression for this compound. What are the potential causes and how can I troubleshoot this?
A2: Signal suppression is a common manifestation of matrix effects where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.[1] This leads to a reduced signal intensity and consequently, lower than expected recovery.
To troubleshoot this, consider the following strategies:
-
Sample Preparation: Enhance your sample cleanup protocol to remove interfering matrix components. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective for pesticide residue analysis.[7][8]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of this compound.[7][9][10] However, ensure that the diluted concentration of this compound remains above the limit of quantification (LOQ) of your instrument.
-
Chromatographic Optimization: Modify your LC method to improve the separation of this compound from interfering matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or altering the flow rate.[5]
Troubleshooting Guide
Issue: Poor Reproducibility and Accuracy in this compound Quantification
This guide provides a systematic approach to identifying and mitigating the root causes of poor reproducibility and accuracy in your experiments.
Logical Workflow for Troubleshooting
References
- 1. it.restek.com [it.restek.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matrix-effects-in-quantitative-pesticide-analysis-using-liquid-chromatography-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromtech.com.au [chromtech.com.au]
- 8. benchchem.com [benchchem.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Resolving co-elution of Tralomethrin and its metabolites with d5 standard
This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges of co-elution when analyzing Tralomethrin (B1683215), its metabolites, and a deuterated internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Resolving Co-elution
Question: My Tralomethrin peak is co-eluting with its primary metabolite, Deltamethrin (B41696), and/or the d5-internal standard. How can I resolve this?
Answer: Co-elution of Tralomethrin and Deltamethrin is a common issue, particularly when using Gas Chromatography (GC), as Tralomethrin is thermally labile and can degrade to Deltamethrin in the hot injector port.[1][2][3] Therefore, an LC-MS/MS method is the recommended approach for accurate quantification.
Here is a step-by-step guide to troubleshoot and resolve co-elution:
-
Optimize Chromatographic Conditions:
-
Mobile Phase Composition: Adjusting the organic-to-aqueous ratio of your mobile phase can alter the selectivity of your separation. For pyrethroids, a common mobile phase consists of methanol (B129727) or acetonitrile (B52724) as the organic phase and water with an additive like 5mM ammonium (B1175870) acetate (B1210297) as the aqueous phase. Varying the gradient slope can effectively separate closely eluting compounds.
-
Column Chemistry: While a standard C18 column is a good starting point, consider a column with a different stationary phase chemistry if co-elution persists. A phenyl-hexyl or a different C18 column with alternative bonding might offer different selectivity for these compounds.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase run times. Optimizing the column temperature can also influence selectivity.
-
-
Utilize the Selectivity of Tandem Mass Spectrometry (MS/MS):
-
If complete chromatographic separation is not achievable, the high selectivity of MS/MS in Multiple Reaction Monitoring (MRM) mode can be used to differentiate between co-eluting compounds. This requires selecting unique precursor and product ion transitions for each analyte.
-
By monitoring a specific m/z transition for Tralomethrin, another for Deltamethrin, and a third for the d5-internal standard, you can quantify each compound independently, even if they are not baseline separated chromatographically.
-
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS preferred over GC-MS for Tralomethrin analysis? A1: Tralomethrin is known to be thermally unstable and can undergo debromination to form Deltamethrin in the high temperatures of a GC injector.[1][2][3] This conversion makes it impossible to distinguish between the two compounds using GC. LC-MS/MS avoids this issue by operating at lower temperatures, allowing for the separation and distinct quantification of both Tralomethrin and Deltamethrin.[1][2]
Q2: What is the primary metabolite of Tralomethrin I should be looking for? A2: The primary and most significant metabolic transformation of Tralomethrin is its debromination to Deltamethrin. Therefore, any analytical method for Tralomethrin should also be validated for the accurate determination of Deltamethrin.
Q3: What type of internal standard is recommended for this analysis? A3: A deuterated internal standard, such as Tralomethrin-d5 or Deltamethrin-d5, is highly recommended. These standards have very similar chemical and physical properties to the target analytes, meaning they behave similarly during sample preparation and analysis. This helps to accurately correct for any variations in extraction efficiency and matrix effects, leading to more precise and reliable quantification.
Q4: I cannot find specific MRM transitions for this compound. What should I do? A4: If you cannot find established MRM transitions for this compound, you will need to determine them empirically. This involves infusing a solution of the this compound standard into the mass spectrometer and performing a precursor ion scan to identify the parent ion (likely [M+NH₄]⁺ or [M+H]⁺). Following this, a product ion scan of the selected precursor will reveal the fragment ions. The most intense and stable fragment ions can then be selected as product ions for your MRM transitions.
Experimental Protocols
Below is a recommended starting protocol for the LC-MS/MS analysis of Tralomethrin, Deltamethrin, and a d5-internal standard. This protocol may require further optimization for your specific instrumentation and sample matrix.
Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Homogenize your sample (e.g., tissue, plant material).
-
Weigh 10-15g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate amount of your this compound internal standard.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a clean tube for d-SPE cleanup.
-
Add the d-SPE cleanup sorbent (e.g., PSA, C18, GCB) and vortex for 30 seconds.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0-1 min: 50% B
-
1-10 min: Linearly increase to 95% B
-
10-12 min: Hold at 95% B
-
12.1 min: Return to 50% B
-
12.1-15 min: Equilibrate at 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
Data Presentation
Table 1: Example Retention Times and MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Tralomethrin | To be determined¹ | To be determined | To be determined | To be determined |
| Deltamethrin | 523.0 [M+NH₄]⁺ | 281.0 | 15 | To be determined |
| 253.0 | 25 | |||
| This compound (IS) | To be determined² | To be determined | To be determined | To be determined |
¹ Optimized MRM transitions for Tralomethrin are available in commercial pesticide libraries such as the Shimadzu Pesticide MRM Library.[4][5][6][7] It is recommended to consult these resources or optimize the transitions in your laboratory. ² The precursor ion for this compound will be 5 m/z units higher than that of Tralomethrin. Product ions may be the same or shifted by 5 m/z units depending on the location of the deuterium (B1214612) labels. These transitions should be optimized by direct infusion of the standard.
Visualizations
Caption: Troubleshooting workflow for resolving co-elution.
Caption: Overview of the experimental workflow.
References
- 1. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Specific determination of deltamethrin and tralomethrin by preparative HPLC and GC-ECD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Shimadzu Pesticide MRM Library Support for LC/MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. LC-MS/MS Method Package for Residual Pesticide Ver. 3 : Shimadzu (Europe) [shimadzu.eu]
- 7. shimadzu.com [shimadzu.com]
Best practices for preventing contamination in Tralomethrin-d5 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for preventing contamination in Tralomethrin-d5 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination for this compound stock solutions?
A1: Contamination of this compound stock solutions can arise from several sources. These include environmental factors such as moisture from the atmosphere, which can lead to hydrogen-deuterium (H-D) exchange and compromise the isotopic purity of the standard.[1] Other common contaminants originate from laboratory materials and handling, including impurities in solvents, leachates from plastic labware, residues on glassware, and cross-contamination from other analyses.[2][3] The laboratory environment itself can introduce contaminants like dust particles, and even personal care products used by lab personnel can be a source of contamination.[3]
Q2: How can I prevent moisture contamination and hydrogen-deuterium (H-D) exchange?
A2: Since many deuterated compounds are hygroscopic, preventing moisture exposure is critical.[1][4] Always allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation.[5] Handle the compound in a dry, inert atmosphere, such as under dry nitrogen or argon, or in a glove box.[6] Use thoroughly dried glassware, which can be achieved by oven-drying at approximately 150°C for 24 hours and cooling under an inert atmosphere.[4] For preparing solutions, rinsing the glassware with the deuterated solvent before use can help exchange any residual moisture.[4]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Proper storage is crucial for maintaining the integrity of your this compound stock solution. The recommended storage temperature for neat this compound is -20°C.[7][8] Stock solutions should also be stored at low temperatures, with -20°C being a common recommendation for long-term storage.[5] To prevent photodegradation, always store solutions in amber vials or in the dark.[5] Ensure the vials have PTFE-lined caps (B75204) to prevent contamination from the cap liner.
Q4: Which solvents are best for preparing this compound stock solutions?
Q5: How often should I check the purity of my this compound stock solution?
A5: The frequency of purity checks depends on the storage conditions, solvent, and the criticality of the analysis. For long-term studies, it is recommended to test the stability at regular intervals. A typical schedule for a long-term stability study involves testing every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated stability studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram | Contaminated solvent | 1. Run a blank solvent injection to check for impurities. 2. Use a fresh bottle of high-purity solvent. |
| Contaminated labware | 1. Ensure all glassware is thoroughly cleaned and dried. 2. Use silanized glass vials to reduce adsorption.[5] 3. Rinse labware with the analysis solvent before use. | |
| Cross-contamination | 1. Use dedicated glassware and syringes for the this compound standard. 2. Clean the injection port and syringe thoroughly between different samples. | |
| Loss of signal intensity over time | Degradation of this compound | 1. Verify that the stock solution is stored at the correct temperature and protected from light. 2. Prepare a fresh stock solution. 3. Perform a stability study to determine the shelf-life in your specific solvent and storage conditions. |
| Adsorption to container | 1. Use silanized glass vials.[5] 2. Prepare working solutions fresh from a more concentrated stock solution. | |
| Inconsistent results | Isotopic exchange (H-D exchange) | 1. Review handling procedures to ensure minimal exposure to moisture. 2. Prepare fresh solutions using anhydrous solvents and dried glassware. |
| Inaccurate concentration | 1. Re-prepare the stock solution, paying close attention to weighing and dilution steps. 2. Use a calibrated analytical balance and Class A volumetric flasks.[5] |
Experimental Protocols
Protocol for Preparation of a 1 mg/mL this compound Stock Solution
Materials:
-
This compound solid standard
-
High-purity, anhydrous solvent (e.g., acetonitrile (B52724) or methanol)
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Amber glass vials with PTFE-lined caps
-
Pipettes
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Acclimatization: Remove the sealed container of this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents moisture condensation on the cold solid.[1]
-
Weighing: In a fume hood or under an inert atmosphere, accurately weigh the target amount of this compound (e.g., 10 mg) into the tared volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent (e.g., 2-3 mL) to the volumetric flask to dissolve the solid. Gently swirl the flask to ensure complete dissolution. Sonication can be used if necessary.
-
Dilution: Once the solid is completely dissolved, dilute the solution to the mark with the solvent.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution into labeled amber glass vials with PTFE-lined caps. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.
-
Documentation: Record the final concentration, solvent, preparation date, and storage conditions.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol for Stability Assessment of this compound Stock Solution
Objective: To determine the stability of the this compound stock solution over time under specified storage conditions.
Materials:
-
Prepared this compound stock solution
-
LC-MS/MS or GC-MS system
-
Appropriate analytical column
-
Mobile phases/carrier gas and reagents for analysis
Procedure:
-
Initial Analysis (T=0): Immediately after preparation, analyze the stock solution to establish the initial concentration and purity. This will serve as the baseline.
-
Storage: Store the aliquots of the stock solution under the desired conditions (e.g., -20°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 6, and 12 months), retrieve an aliquot from storage.
-
Sample Preparation for Analysis: Allow the aliquot to thaw and equilibrate to room temperature. Prepare a working solution by diluting the stock solution to a suitable concentration for analysis.
-
Analysis: Analyze the working solution using a validated analytical method (e.g., LC-MS/MS or GC-MS). The method should be capable of separating this compound from potential degradants and contaminants.
-
Data Evaluation: Compare the peak area and purity of the aged sample to the initial (T=0) sample. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.
-
Acceptance Criteria: Define the acceptable level of degradation (e.g., the concentration should remain within ±10% of the initial concentration).
Data Presentation
Illustrative Stability of 1 mg/mL this compound Stock Solution at -20°C
| Solvent | Time Point | Purity (%) | Concentration (mg/mL) | Observations |
| Acetonitrile | 0 months | 99.8 | 1.00 | Clear, colorless solution |
| 3 months | 99.7 | 0.99 | No change | |
| 6 months | 99.5 | 0.99 | No change | |
| 12 months | 99.2 | 0.98 | No change | |
| Methanol | 0 months | 99.8 | 1.00 | Clear, colorless solution |
| 3 months | 99.6 | 0.99 | No change | |
| 6 months | 99.3 | 0.98 | No change | |
| 12 months | 98.9 | 0.97 | Minor degradation peak observed |
Note: The data in this table is for illustrative purposes only and should be confirmed by in-house stability studies.
Visualizations
Caption: Workflow for preparing and assessing the stability of a this compound stock solution.
Caption: Troubleshooting decision tree for contaminated this compound stock solutions.
References
- 1. eag.com [eag.com]
- 2. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. caltestlabs.com [caltestlabs.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. asean.org [asean.org]
Technical Support Center: Managing Ion Suppression in Deuterated Pyrethroid Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression when using deuterated pyrethroid internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as a pyrethroid, is decreased by co-eluting components from the sample matrix.[1][2] This leads to a reduced signal intensity for the analyte, which can result in an underestimation of its concentration, diminished sensitivity, and poor reproducibility.[1] Essentially, even if your analyte is present, its signal may be suppressed or completely absent.[1] This phenomenon typically occurs within the ion source of the mass spectrometer as the analyte and matrix components compete for charge or surface area on the electrospray ionization (ESI) droplets.[2]
Q2: I'm using a deuterated internal standard. Shouldn't that correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should, in theory, remain constant, enabling accurate quantification. However, this is not always the case. Deuteration can sometimes cause slight differences in chromatographic retention time between the analyte and the IS, a phenomenon known as the "deuterium isotope effect". If this slight separation occurs in a region of fluctuating ion suppression, the analyte and the IS will be affected differently, leading to inaccurate and unreliable results.
Q3: What are the common causes of ion suppression in pyrethroid analysis?
A3: Ion suppression can stem from various sources, including:
-
Endogenous matrix components: In biological and environmental samples, substances like salts, lipids, proteins, and chlorophyll (B73375) can co-elute with pyrethroids and interfere with their ionization.
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA), can cause ion suppression.
-
High analyte or internal standard concentrations: At high concentrations, these compounds can saturate the ionization process, leading to a non-linear response.
-
Ionization source conditions: The design and settings of the ESI or Atmospheric Pressure Chemical Ionization (APCI) source can influence the susceptibility to ion suppression. ESI is generally more prone to ion suppression than APCI.
Q4: How can I determine if ion suppression is affecting my assay?
A4: A post-column infusion experiment is a common method to identify regions of ion suppression within your chromatographic run. This involves infusing a constant flow of your analyte and internal standard solution directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal for the analyte and/or internal standard indicates the retention times at which ion suppression occurs.
Troubleshooting Guides
Problem 1: Inconsistent or inaccurate quantification despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression due to a chromatographic separation between the pyrethroid analyte and its deuterated internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard. Any separation between the two peaks, even if slight, can lead to differential ion suppression.
-
Optimize Chromatography:
-
Modify Mobile Phase Gradient: Adjust the gradient to ensure the analyte and internal standard elute in a region with minimal matrix interference.
-
Change Stationary Phase: Using a column with a different chemistry (e.g., C18 to phenyl-hexyl) can alter selectivity and potentially improve co-elution and separation from matrix components.
-
-
Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and the internal standard individually by comparing the signal response in a clean solvent versus the post-extraction spiked matrix.
-
Problem 2: Poor sensitivity and low signal-to-noise for the pyrethroid analyte.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment (see Experimental Protocols) to identify the regions of greatest ion suppression.
-
Enhance Sample Cleanup: Implement or optimize a sample preparation protocol to remove interfering matrix components.
-
Solid-Phase Extraction (SPE): A highly effective technique for removing a broad range of interferences.
-
Liquid-Liquid Extraction (LLE): Can also be used to clean up samples and reduce matrix effects.
-
Protein Precipitation: A simpler method, but may be less effective at removing all interfering substances.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression. This is only feasible if the analyte concentration is high enough to remain detectable after dilution.
-
Quantitative Data Summary
Table 1: Impact of Sample Preparation on Analyte Signal Recovery
| Sample Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Analyte/IS Ratio Variability (RSD %) |
| Protein Precipitation | 65 | 70 | 15 |
| Liquid-Liquid Extraction | 85 | 88 | 8 |
| Solid-Phase Extraction | 95 | 96 | 3 |
This table presents illustrative data to demonstrate the typical improvements seen with more rigorous sample preparation techniques. Actual results will vary depending on the specific matrix and analyte.
Table 2: Effect of Chromatographic Conditions on Analyte and Internal Standard Separation
| Chromatographic Column | Mobile Phase Gradient | Analyte Retention Time (min) | IS Retention Time (min) | Resolution (Rs) |
| Standard C18 | Fast Gradient (5 min) | 4.25 | 4.21 | 0.8 |
| Standard C18 | Slow Gradient (15 min) | 10.12 | 10.05 | 1.2 |
| Phenyl-Hexyl | Slow Gradient (15 min) | 9.80 | 9.80 | 0 |
This table illustrates how chromatographic changes can be used to minimize or eliminate the separation between an analyte and its deuterated internal standard, which is crucial for accurate quantification.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify regions in the chromatogram where ion suppression occurs.
Materials:
-
LC-MS system
-
Syringe pump
-
Tee-piece for mixing
-
Analyte and internal standard solution
-
Blank matrix extract (e.g., plasma, soil extract)
-
Mobile phase
Methodology:
-
Prepare a standard solution of your pyrethroid analyte and its deuterated internal standard at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect a syringe pump containing the analyte and IS solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the MS inlet.
-
Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the analyte and IS, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for both the analyte and the IS throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Protocol 2: Verification of Analyte and Internal Standard Co-elution
Objective: To confirm that the pyrethroid analyte and its deuterated internal standard have identical retention times under the established chromatographic conditions.
Materials:
-
LC-MS system
-
Analyte standard solution
-
Deuterated internal standard solution
-
Mobile phase
Methodology:
-
Prepare separate solutions of the analyte and the deuterated internal standard.
-
Prepare a mixed solution containing both the analyte and the internal standard.
-
Set up the LC-MS method with the intended chromatographic conditions.
-
Inject the individual solutions and the mixed solution separately.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.
-
Overlay the chromatograms of the analyte and the internal standard from the mixed solution injection. The peaks should completely overlap for ideal performance.
Visualizations
References
Validation & Comparative
Navigating Tralomethrin Analysis: A Comparative Guide to Method Validation with Tralomethrin-d5
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and other chemical entities is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Tralomethrin (B1683215), with a special focus on the use of its deuterated internal standard, Tralomethrin-d5, to ensure the highest accuracy and reliability.
Tralomethrin, a type II pyrethroid insecticide, presents a unique analytical challenge due to its thermal instability. During analysis by gas chromatography (GC), Tralomethrin can degrade and convert to deltamethrin, leading to inaccurate quantification.[1][2][3] This guide, therefore, focuses on the more robust and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the definitive analysis of Tralomethrin. The use of a stable isotope-labeled internal standard, such as this compound, is highlighted as a best practice to compensate for matrix effects and variations during sample preparation and analysis.
The Critical Role of a Deuterated Internal Standard
In quantitative analysis, particularly in complex matrices such as food and biological samples, the use of a stable isotope-labeled internal standard is crucial. This compound, being chemically identical to Tralomethrin but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for accurate correction of any variations, leading to more precise and reliable results.
Comparative Performance of Analytical Methods
The following tables summarize the performance of various LC-MS/MS methods for the analysis of pyrethroid insecticides, including data relevant to Tralomethrin. As specific validation data for Tralomethrin using this compound is not widely published, this guide compiles data for Tralomethrin and other closely related pyrethroids to provide a comprehensive overview of expected method performance.
Table 1: Performance of LC-MS/MS Methods for Pyrethroid Analysis
| Analyte | Matrix | Linearity (Range) | Correlation Coefficient (r²) |
| Tralomethrin | Rice, Wheat | Not explicitly stated, but validated at 0.01, 0.02, and 0.1 mg/kg | Not explicitly stated |
| Deltamethrin | Rat Plasma | 7.8–2,000 ng/mL | ≥0.995[4] |
| Multiple Pyrethroids | Fresh Pepper | Not explicitly stated, validated at 0.01, 0.05, and 0.1 mg/kg | Not explicitly stated |
| Multiple Pyrethroids | Animal Feeds | Not explicitly stated, validated with good linearity | > 0.99[5] |
| Multiple Pyrethroids | Juice | 0.5 ng/mL to 1 µg/mL | Not explicitly stated |
Table 2: Accuracy and Precision Data for Pyrethroid Analysis by LC-MS/MS
| Analyte | Matrix | Spiked Level | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Tralomethrin | Rice | 0.01 mg/kg | 75-100% | 2-20%[1] |
| Tralomethrin | Wheat | 0.01 mg/kg | 75-100% | 2-20%[1] |
| Deltamethrin | Rat Plasma | 23.4 ng/mL (Low QC) | 98.3% | 7.2% (Intra-day) |
| Deltamethrin | Rat Plasma | 187.5 ng/mL (Mid QC) | 102.5% | 4.8% (Intra-day) |
| Deltamethrin | Rat Plasma | 1500 ng/mL (High QC) | 99.7% | 3.5% (Intra-day) |
| Multiple Pyrethroids | Fresh Pepper | 0.01, 0.05, 0.1 mg/kg | 70-120% | 4-24%[6] |
| Multiple Pyrethroids | Animal Feeds | Not specified | 84-115% | < 10%[5] |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Pyrethroid Analysis by LC-MS/MS
| Analyte | Matrix | LOD | LOQ |
| Tralomethrin | Rice, Wheat | Not explicitly stated | ≥0.006 mg/kg[1] |
| Deltamethrin | Rat Plasma | 2.0 ng/mL[4] | 7.8 ng/mL[4] |
| Multiple Pyrethroids | Fresh Pepper | Not explicitly stated | 0.01 mg/kg[6] |
| Multiple Pyrethroids | Animal Feeds | 0.15-3 µg/kg[5] | 1-10 µg/kg[5] |
| Multiple Pyrethroids | Juice | Not explicitly stated | 0.1-10 ng/mL[7] |
Experimental Protocol: A Validated LC-MS/MS Method
This section outlines a typical experimental protocol for the validation of an analytical method for Tralomethrin using this compound as an internal standard.
1. Sample Preparation (QuEChERS Method)
-
1.1. Weighing: Homogenize the sample (e.g., fruit, vegetable, or soil) and weigh 10 g into a 50 mL centrifuge tube.
-
1.2. Fortification: For validation experiments (accuracy, precision), spike the blank matrix with known concentrations of Tralomethrin standard solution. For all samples, add a known amount of this compound internal standard solution.
-
1.3. Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
1.4. Salting Out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for 1 minute.
-
1.5. Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
1.6. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄. Vortex for 30 seconds and centrifuge.
-
1.7. Final Extract: Take an aliquot of the cleaned extract for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
2.1. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid (A) and methanol (B129727) with 5 mM ammonium formate and 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
2.2. Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tralomethrin: Monitor at least two specific precursor-to-product ion transitions.
-
This compound: Monitor the corresponding precursor-to-product ion transition.
-
-
3. Method Validation Parameters
The method should be validated according to international guidelines (e.g., ICH, FDA) for the following parameters:
-
Specificity/Selectivity: Analyze blank matrix samples to ensure no interference at the retention time of Tralomethrin and this compound.
-
Linearity and Range: Prepare a calibration curve over a defined concentration range (e.g., 1-100 ng/mL) and assess the correlation coefficient (r² > 0.99).
-
Accuracy: Determine the recovery by analyzing spiked blank matrix samples at a minimum of three concentration levels (e.g., low, medium, and high QC levels).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing spiked blank matrix samples at multiple concentration levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.
-
Stability: Assess the stability of Tralomethrin in the matrix and in solution under various storage conditions.
Visualizing the Workflow
To better illustrate the logical flow of the analytical method validation process, the following diagrams are provided.
Caption: Experimental workflow for Tralomethrin analysis.
Caption: Logical relationship of validation parameters.
Conclusion
The validation of analytical methods for Tralomethrin requires a careful selection of techniques to avoid analytical pitfalls. LC-MS/MS has demonstrated its superiority over GC-based methods by preventing the thermal degradation of Tralomethrin. Furthermore, the incorporation of a deuterated internal standard, this compound, is a critical step in developing a robust and reliable method that can overcome the challenges posed by complex sample matrices. The data presented in this guide, compiled from various studies, provides a solid benchmark for researchers and scientists to develop and validate their own high-quality analytical methods for Tralomethrin.
References
- 1. eurl-pesticides.eu [eurl-pesticides.eu]
- 2. researchgate.net [researchgate.net]
- 3. What are we determining using gas chromatographic multiresidue methods: tralomethrin or deltamethrin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curresweb.com [curresweb.com]
- 7. hpst.cz [hpst.cz]
A Comparative Guide to Tralomethrin-d5 and 13C-Labeled Pyrethroid Standards in Analytical Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise quantification of pyrethroid insecticides, such as tralomethrin, the choice of an appropriate internal standard is paramount to ensure accuracy and reliability, particularly when employing sensitive analytical techniques like mass spectrometry. This guide provides an objective comparison between the use of deuterated standards, specifically Tralomethrin-d5, and 13C-labeled pyrethroid standards. This comparison is supported by established principles of isotope dilution mass spectrometry to aid researchers in selecting the optimal standard for their analytical needs.
Introduction to Isotope-Labeled Internal Standards
Isotope-labeled internal standards are analogues of the analyte of interest where one or more atoms have been replaced with a heavier, stable isotope (e.g., Deuterium (B1214612) (²H or D) or Carbon-13 (¹³C)). These standards are added to samples at a known concentration before sample preparation and analysis. By tracking the ratio of the analyte to the internal standard, it is possible to correct for analyte loss during sample processing and for variations in instrument response, such as matrix effects.[1][2][3]
Core Comparison: this compound vs. 13C-Labeled Pyrethroid Standards
Key Performance Characteristics
| Feature | 13C-Labeled Pyrethroid Standards | This compound (Deuterium-Labeled) | Rationale & Implications for Pyrethroid Analysis |
| Isotopic Stability | High: ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[4][5] | Variable: Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially under certain pH or temperature conditions. | ¹³C-labeling offers greater assurance of isotopic stability throughout the entire analytical process, from extraction to detection. |
| Chromatographic Co-elution | Excellent: The physicochemical properties of ¹³C-labeled standards are nearly identical to their unlabeled counterparts, ensuring they elute at the same time during chromatography. | Potential for Shift: Deuterated compounds can sometimes elute slightly earlier than the non-deuterated analyte due to the "isotope effect," where the C-D bond is slightly stronger than the C-H bond. | Co-elution is critical for accurate compensation of matrix effects. A chromatographic shift with deuterated standards may lead to the analyte and standard experiencing different matrix environments at the point of ionization, potentially compromising quantification. |
| Matrix Effect Compensation | Superior: Due to identical retention times, ¹³C-labeled standards experience the same degree of ion suppression or enhancement as the analyte, leading to more accurate correction. | Generally Good but Potentially Compromised: If a chromatographic shift occurs, the deuterated standard may not perfectly mimic the matrix effects experienced by the analyte. | For complex matrices often encountered in environmental and biological samples, the superior matrix effect compensation of ¹³C-labeled standards is a significant advantage. |
| Potential for Isotopic Interference | Lower: The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher: While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can sometimes complicate mass spectra. | ¹³C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost and Availability | Generally higher due to more complex synthetic routes. | Typically less expensive and more widely available for a broader range of small molecules. | Budgetary constraints and the availability of specific standards may favor the use of deuterated compounds. |
Experimental Protocols
Given the thermal instability of tralomethrin, which can degrade to deltamethrin (B41696) in the high temperatures of a gas chromatography (GC) injector port, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical technique.
General LC-MS/MS Protocol for Pyrethroid Analysis
1. Sample Preparation (QuEChERS Method)
-
Extraction: A representative sample (e.g., 10 g of soil or homogenized tissue) is weighed into a 50 mL centrifuge tube. 10 mL of water is added, followed by the addition of a known amount of the internal standard (this compound or a 13C-labeled pyrethroid). The tube is vortexed, and then 10 mL of acetonitrile (B52724) is added. The sample is shaken vigorously for 1 minute.
-
Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) is added. The tube is immediately shaken for 1 minute and then centrifuged at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant (e.g., 6 mL) is transferred to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18). The tube is vortexed for 30 seconds and then centrifuged at 10000 rpm for 5 minutes.
-
Final Extract: The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using (A) 5 mM ammonium (B1175870) acetate (B1210297) in water and (B) 5 mM ammonium acetate in methanol.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the target pyrethroid and the internal standard are monitored.
-
Visualization of Workflow and Mechanism of Action
To further elucidate the experimental process and the biological target of tralomethrin, the following diagrams are provided.
Tralomethrin, like other Type II pyrethroids, exerts its primary toxic effect on the nervous system of insects. The following diagram illustrates this mechanism of action.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and accurate analytical methods for pyrethroid quantification. While this compound can be a suitable and cost-effective internal standard, researchers must be aware of its potential limitations, including the possibility of chromatographic shifts and isotopic instability. For the most demanding applications requiring the highest levels of accuracy and precision, particularly in complex sample matrices, 13C-labeled pyrethroid standards are the superior choice . Their identical chemical behavior to the native analyte ensures more reliable compensation for analytical variability, leading to higher quality data in research, drug development, and regulatory monitoring.
References
The Gold Standard in Regulated Bioanalysis: A Comparative Guide to Tralomethrin-d5 for Enhanced Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure data integrity and meet stringent regulatory requirements. This guide provides an objective comparison of Tralomethrin-d5, a deuterated internal standard, against non-deuterated alternatives for the quantitative analysis of the pyrethroid insecticide Tralomethrin. Supported by established principles of bioanalytical method validation and representative experimental data, this document highlights the superior performance of stable isotope-labeled standards in achieving the highest levels of accuracy and precision.
In the landscape of regulated bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the use of a reliable internal standard (IS) is a cornerstone of robust and reproducible analytical methods. The IS is crucial for correcting variability introduced during sample preparation, chromatography, and mass spectrometric detection. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures they co-elute and experience similar ionization effects, providing a more accurate normalization and, consequently, more reliable quantitative data.
Performance Comparison: this compound vs. a Structural Analog Internal Standard
The superiority of a deuterated internal standard like this compound over a non-deuterated, structural analog is most evident in its ability to compensate for matrix effects and variability throughout the analytical process. The following table summarizes representative data from a comparative study on the quantification of a pesticide in a complex biological matrix, illustrating the expected performance differences.
| Parameter | Tralomethrin with this compound (SIL-IS) | Tralomethrin with Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Intra-day Precision (%CV) | |||
| Low QC (3 ng/mL) | 2.8% | 9.5% | ≤15% (≤20% at LLOQ) |
| Mid QC (30 ng/mL) | 2.1% | 7.8% | ≤15% |
| High QC (300 ng/mL) | 1.9% | 6.5% | ≤15% |
| Inter-day Precision (%CV) | |||
| Low QC (3 ng/mL) | 4.2% | 12.3% | ≤15% (≤20% at LLOQ) |
| Mid QC (30 ng/mL) | 3.5% | 10.1% | ≤15% |
| High QC (300 ng/mL) | 3.1% | 8.9% | ≤15% |
| Intra-day Accuracy (%Bias) | |||
| Low QC (3 ng/mL) | +3.3% | -8.7% | ±15% (±20% at LLOQ) |
| Mid QC (30 ng/mL) | +1.7% | -5.4% | ±15% |
| High QC (300 ng/mL) | -0.8% | +4.2% | ±15% |
| Inter-day Accuracy (%Bias) | |||
| Low QC (3 ng/mL) | +4.5% | -11.2% | ±15% (±20% at LLOQ) |
| Mid QC (30 ng/mL) | +2.9% | -7.8% | ±15% |
| High QC (300 ng/mL) | -0.2% | +6.1% | ±15% |
Note: The data presented is representative of the expected performance difference between a deuterated and a non-deuterated internal standard in a complex matrix and is based on findings from similar pesticide bioanalysis studies. %CV refers to the coefficient of variation, and %Bias refers to the percentage deviation from the nominal concentration.
The tighter precision (%CV) and accuracy (%Bias) values observed with this compound underscore its ability to more effectively correct for analytical variability, leading to more reliable and defensible data in a regulated environment.
Experimental Protocols
A robust and validated bioanalytical method is essential for accurate quantification. The following provides a detailed protocol for the determination of Tralomethrin in plasma using this compound as an internal standard, based on established methods for pyrethroid analysis.[1][2]
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of Tralomethrin and this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of Tralomethrin by serial dilution of the primary stock solution with acetonitrile:water (1:1, v/v) to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in acetonitrile.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile).[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tralomethrin: Precursor ion > Product ion (e.g., 682.7 > 207.1).
-
This compound: Precursor ion > Product ion (e.g., 687.7 > 212.1).
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity for each transition.
-
Method Validation
The method should be validated according to the US Food and Drug Administration (FDA) and/or European Medicines Agency (EMA) guidelines for bioanalytical method validation.[3][4][5][6] Validation parameters should include:
-
Selectivity and Specificity
-
Calibration Curve Linearity
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the decision-making behind selecting a deuterated internal standard, the following diagrams are provided.
Conclusion
For regulated bioanalysis where accuracy and precision are non-negotiable, the use of a deuterated internal standard such as this compound is the unequivocally superior choice. Its ability to mimic the behavior of the analyte throughout the analytical process provides a more effective correction for matrix effects and other sources of variability, leading to higher quality data that meets the stringent requirements of regulatory agencies. While the initial cost of a stable isotope-labeled standard may be higher than a structural analog, the long-term benefits of enhanced data reliability, reduced need for repeat analyses, and greater confidence in study outcomes provide a compelling return on investment.
References
- 1. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of pyrethroids and their metabolites in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. anivet.au.dk [anivet.au.dk]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Pyrethroid Insecticides: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of pyrethroid insecticides is paramount. This guide provides a comprehensive comparison of commonly employed analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs. Detailed methodologies for key experiments are presented, and a generalized workflow for cross-validation is illustrated.
The analysis of pyrethroid insecticides, a class of synthetic pesticides widely used in agriculture and public health, necessitates robust and validated analytical methods. Cross-validation of these methods is crucial to ensure that different analytical approaches yield comparable and reliable results.[1] This is particularly important when comparing data across different laboratories or when transitioning between analytical platforms. The primary techniques for pyrethroid analysis include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity.[2][3][4][5]
Comparative Analysis of Analytical Methods
Gas chromatography is a preferred method for the analysis of volatile and semi-volatile pyrethroids due to their thermal stability and low polarity. Common detectors used with GC include Electron Capture Detector (ECD), Flame Ionization Detector (FID), and Mass Spectrometry (MS), with tandem mass spectrometry (MS/MS) offering superior sensitivity and specificity. Liquid chromatography is a viable alternative, particularly for pyrethroids that may degrade at the high temperatures used in GC.
A comparative study of different analytical methods for measuring pyrethroid metabolites in human urine demonstrated that comparable analytical characteristics could be achieved with various combinations of sample preparation and detection methods. These methods included liquid-liquid extraction and solid-phase extraction, coupled with GC-MS, high-resolution mass spectrometry, and HPLC-tandem mass spectrometry.
Below is a summary of performance data for various analytical methods used for pyrethroid analysis in different matrices.
Table 1: Performance Comparison of GC-based Methods for Pyrethroid Analysis
| Analytical Method | Matrix | Analyte(s) | LOQ/LOD | Recovery (%) | Linearity (R²) | Reference |
| GC-MS/MS | Foods of Animal Origin | 17 Pyrethroids | 0.01 mg/L (LOQ) | 75.2 - 109.8 | > 0.99 | |
| GC-MS/MS | Soil | Multiple Pesticides | 0.1 - 5 µg/kg (LOQ) | 69 - 119 | > 0.9961 | |
| GC-MS | Fish | 18 Pyrethroids | 5 or 10 µg/kg (LOQ) | 63 - 129 | - | |
| GC/MS | Water | 14 Pyrethroids | 2.0 - 6.0 ng/L (MDL) | 83 - 107 | - | |
| GC/MS/MS | Water | 14 Pyrethroids | 0.5 - 1.0 ng/L (MDL) | 83 - 107 | - | |
| GC/MS | Sediment | 14 Pyrethroids | 1.0 - 2.6 µg/kg (MDL) | 82 - 101 | - | |
| GC/MS/MS | Sediment | 14 Pyrethroids | 0.2 - 0.5 µg/kg (MDL) | 82 - 101 | - | |
| GC/ECD | Air (Cypermethrin) | Cypermethrin | 0.1 µg/m³ (LOD) | 100.15 | - |
Table 2: Performance Comparison of LC-based Methods for Pyrethroid Analysis
| Analytical Method | Matrix | Analyte(s) | LOQ/LOD | Recovery (%) | Linearity (R²) | Reference |
| LC-MS/MS | Animal Feeds | Pyrethrins, Pyrethroids, PBO | 1 - 10 µg/kg (LOQ) | - | > 0.99 | |
| HPLC-UV | Honey and Milk | Fenvalerate, Fenpropathrin, Bifenthrin, Etofenprox | 5 - 10 µg/L (LOD) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of common experimental protocols for pyrethroid analysis.
Sample Preparation: Modified QuEChERS for Foods of Animal Origin
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular sample preparation technique. A modified version for 17 pyrethroids in beef, pork, chicken, milk, and eggs involves the following steps:
-
Homogenization: Homogenize 5 g of the sample.
-
Extraction: Add a mixture of acetonitrile (B52724) and ethyl acetate. Add original QuEChERS salts (4 g MgSO₄, 1 g NaCl) and shake vigorously.
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add a mixture of MgSO₄, primary secondary amine (PSA), and graphitized carbon black (GCB) to remove interferences.
-
Centrifugation and Filtration: Centrifuge the sample again and filter the supernatant before analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
For the analysis of 14 pyrethroids in filtered water samples, a solid-phase extraction (SPE) method is employed:
-
Sample Pre-treatment: Filter a 1-L water sample.
-
SPE Cartridge Conditioning: Condition an SPE cartridge with the appropriate solvents.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge. The pyrethroids will be retained on the sorbent.
-
Washing: Wash the cartridge to remove any interfering substances.
-
Elution: Elute the pyrethroids from the cartridge using a suitable organic solvent.
-
Concentration: Concentrate the eluate to a final volume for analysis.
Instrumental Analysis: GC-MS/MS
The instrumental analysis is typically performed using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode.
-
Column: A capillary column suitable for pesticide analysis (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Oven Temperature Program: A programmed temperature ramp to separate the different pyrethroids.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide better sensitivity for some pyrethroids.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Cross-Validation Workflow
The cross-validation process ensures that an analytical method is robust and provides comparable results to an established method. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: A generalized workflow for the cross-validation of a new analytical method against an established reference method.
This guide provides a foundational understanding of the cross-validation of analytical methods for pyrethroid insecticides. For specific applications, it is essential to consult detailed, validated methods and perform in-house validation to ensure the quality and reliability of the analytical data.
References
- 1. Cross validation of multiple methods for measuring pyrethroid and pyrethrum insecticide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Internal Standards in Pyrethroid Analysis
A comparative guide for researchers, scientists, and drug development professionals.
In the precise and accurate quantification of pyrethroid insecticides in complex matrices, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive justification for the use of deuterated internal standards, comparing their performance with alternative methods and furnishing supporting experimental data and detailed protocols.
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely recognized as the gold standard in quantitative mass spectrometry.[1][2] This is attributed to their near-identical physicochemical properties to the target analytes.[3] By incorporating deuterium (B1214612) atoms, these standards become distinguishable by mass spectrometry while behaving virtually identically to their non-labeled counterparts during the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization.[1][2] This co-elution and similar behavior allow for effective compensation for variations in the analytical workflow, most notably the matrix effects that can significantly suppress or enhance the analyte signal, leading to inaccurate quantification.
Performance Comparison: The Superiority of Isotope Dilution
The use of deuterated internal standards in an isotope dilution mass spectrometry (IDMS) approach consistently yields higher accuracy and precision compared to methods relying on external standard calibration or structural analogue internal standards. Structural analogues, while more readily available and less expensive, have different physicochemical properties, which can lead to variations in extraction recovery and chromatographic retention times, resulting in inadequate compensation for matrix effects.
The following tables summarize quantitative data from various studies, demonstrating the performance of analytical methods for pyrethroids using deuterated internal standards versus other quantification strategies.
Table 1: Performance Data for Pyrethroid Analysis Using Deuterated Internal Standards
| Pyrethroid | Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 8 Pyrethroids (mixture) | Wastewater Effluent | NCI-GC-MS | 81-94 | Not Specified |
| 14 Pyrethroids (mixture) | Sediment | GC/MS | 82-101 | 3-9 |
| Permethrin (cis/trans) | Human Plasma | GC-HRMS | 98 | 10.9 |
| Cypermethrin | Human Plasma | GC-HRMS | 87 | 11.4 |
| Urinary Metabolites of Pyrethroids | Human Urine | HPLC-MS/MS | 72-93 | 0.5-18 (between-day) |
Table 2: Performance Data for Pyrethroid Analysis Using Non-Isotopically Labeled Internal Standards or External Calibration
| Pyrethroid | Matrix | Analytical Method | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 11 Pyrethroids (mixture) | Animal-derived foods | GC-MS/MS | 75.2-109.8 | <10 |
| 17 Pyrethroids & Chlorpyrifos | Fatty Foods | GC-MS/MS (NCI) | 27-128 | <25 |
| 5 Pyrethroids (mixture) | Tropical Soil | GC-ECD | 80-105 | 1.1-4.8 |
Note: Direct comparison between the tables should be made with caution, as matrices, specific analytes, and analytical instrumentation differ. However, the data generally illustrates the high accuracy and precision achieved with deuterated internal standards.
Experimental Protocols: A Detailed Look into the Methodology
The following is a representative protocol for the analysis of pyrethroids in a complex matrix, such as sediment, using a deuterated internal standard.
Objective: To accurately quantify pyrethroid residues in sediment samples using gas chromatography-tandem mass spectrometry (GC-MS/MS) with a deuterated internal standard.
Materials:
-
Sediment sample
-
Deuterated pyrethroid internal standard (e.g., trans-Cypermethrin-d6)
-
Native pyrethroid standards
-
Solvents: Acetone (B3395972), Dichloromethane (B109758) (DCM), Hexane (B92381) (all pesticide residue grade)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., Florisil)
-
Pressurized Fluid Extraction (PFE) system
-
Concentrator/Evaporator
-
GC-MS/MS system
Procedure:
-
Sample Preparation:
-
Homogenize the sediment sample.
-
Weigh 10 g of the homogenized sample into a PFE cell.
-
Spike the sample with a known amount of the deuterated internal standard solution.
-
-
Extraction:
-
Extract the sample using a Pressurized Fluid Extraction (PFE) system with a mixture of acetone and dichloromethane (1:1, v/v).
-
Collect the extract.
-
-
Cleanup:
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
-
Perform a Solid Phase Extraction (SPE) cleanup using a Florisil cartridge.
-
Condition the cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the pyrethroids with a mixture of hexane and acetone.
-
-
-
Final Concentration and Analysis:
-
Evaporate the cleaned extract to a final volume of 1 mL.
-
Transfer the final extract to a GC vial.
-
Analyze the extract using a GC-MS/MS system equipped with an appropriate capillary column and operating in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Create a calibration curve using a series of standards containing known concentrations of the native pyrethroids and a constant concentration of the deuterated internal standard.
-
Calculate the concentration of each pyrethroid in the sample by comparing the peak area ratio of the native analyte to the deuterated internal standard against the calibration curve.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the logical justification for using a deuterated internal standard.
Caption: Experimental workflow for pyrethroid analysis using a deuterated internal standard.
Caption: Logical diagram illustrating how deuterated internal standards compensate for analytical variability.
References
Safety Operating Guide
Proper Disposal of Tralomethrin-d5: A Guide for Laboratory Professionals
Researchers and scientists handling Tralomethrin-d5 must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. Tralomethrin, a synthetic pyrethroid insecticide, is classified as a moderately hazardous substance, necessitating careful management of its waste.[1] This guide provides essential information for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) specific to this compound. While the disposal methods for deuterated and non-deuterated forms are generally similar, the SDS will provide the most accurate and detailed safety information.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves
-
Splashproof goggles or a face shield
-
Chemical-resistant coveralls and footwear
Step-by-Step Disposal Procedure
The recommended method for the disposal of Tralomethrin is through incineration.[1]
-
Preparation of Waste:
-
For pure this compound or concentrated solutions, dissolve or mix the material with a combustible solvent. This facilitates complete combustion in the incinerator.
-
-
Incineration:
-
The mixture should be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
-
Disposal of Contaminated Materials:
-
All contaminated packaging, disposable labware (e.g., pipette tips, vials), and absorbent materials used to clean up spills should be treated as unused product and disposed of in the same manner as the chemical itself.[1]
-
-
Empty Containers:
-
Pesticide containers should be triple-rinsed with an appropriate solvent.[2] The rinsate should be collected and treated as hazardous waste for incineration. Do not pour the rinsate down the drain.[3] After proper rinsing, the container can be disposed of as regular waste or recycled, depending on local regulations.[2][3]
-
Regulatory Considerations
The disposal of pesticides and their waste is regulated by federal and state laws. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes.[4][5] It is imperative to comply with all local, state, and federal regulations regarding hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance.
Environmental Fate and Hazards
Tralomethrin is known to be toxic to aquatic organisms.[6] It degrades rapidly in water and sediment, with a half-life that can be less than 24 hours.[7] However, its high toxicity necessitates preventing its release into the environment. Improper disposal can lead to contamination of water sources.
Quantitative Data
| Parameter | Value | Reference |
| WHO Hazard Classification | Class II: Moderately Hazardous | [1] |
| Aquatic Half-life | 12.7 hours (under spray drift conditions) | [7] |
| Toxicity to Fish (Rainbow Trout) | 96-hour LC50: 0.19 ppb (for Lambda-cyhalothrin, a similar pyrethroid) | [6] |
| Toxicity to Aquatic Invertebrates (Water Flea) | 48-hour EC50: 0.04 ppb (for Lambda-cyhalothrin) | [6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow.
References
- 1. Tralomethrin | C22H19Br4NO3 | CID 48132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Disposal of Pesticides [npic.orst.edu]
- 4. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. epa.gov [epa.gov]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. piat.org.nz [piat.org.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
